Product packaging for iso-Nadolol (tert-Butyl-d9)(Cat. No.:)

iso-Nadolol (tert-Butyl-d9)

Cat. No.: B12419523
M. Wt: 318.46 g/mol
InChI Key: VVBMERYDWHEPNU-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iso-Nadolol (tert-Butyl-d9) is a useful research compound. Its molecular formula is C17H27NO4 and its molecular weight is 318.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality iso-Nadolol (tert-Butyl-d9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iso-Nadolol (tert-Butyl-d9) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO4 B12419523 iso-Nadolol (tert-Butyl-d9)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27NO4

Molecular Weight

318.46 g/mol

IUPAC Name

6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3

InChI Key

VVBMERYDWHEPNU-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Origin of Product

United States

Foundational & Exploratory

what are the chemical properties of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of iso-Nadolol (tert-Butyl-d9)

Introduction

iso-Nadolol (tert-Butyl-d9) is the deuterium-labeled form of iso-Nadolol, a known isomer of Nadolol. Nadolol itself is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. The introduction of deuterium at the tert-butyl group provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies. Deuteration can subtly alter the physicochemical properties of a molecule, which can influence its metabolic fate—a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the known chemical properties of iso-Nadolol (tert-Butyl-d9), general experimental protocols for their determination, and relevant biological pathways.

Chemical and Physical Properties

The replacement of hydrogen with deuterium in the tert-butyl group of iso-Nadolol results in a molecule with a higher molecular weight. While specific experimental data for many physical properties of the deuterated compound are not extensively published, the properties of the parent compound, Nadolol, serve as a reliable reference.

General Properties
PropertyValueSource
Chemical Name iso-Nadolol (tert-Butyl-d9)MedChemExpress
CAS Number 1246820-10-9[1][2]
Molecular Formula C₁₇H₁₈D₉NO₄[1][3]
Molecular Weight 318.46 g/mol [1][4]
Appearance Solid[5]
Unlabeled CAS 42200-33-9 (Nadolol)[4]
Physicochemical Properties
PropertyValue (for Nadolol)Source
Molecular Weight 309.4 g/mol [6]
Melting Point 124-136 °C-
Boiling Point Decomposes-
logP (Octanol/Water) 0.7[6]
pKa 9.67-
Solubility Freely soluble in ethanol and propylene glycol; slightly soluble in water.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of iso-Nadolol (tert-Butyl-d9) are not publicly documented. However, standard methodologies for determining key chemical properties are described below.

Determination of Solubility

The solubility of a compound can be determined using the shake-flask method.

  • Preparation: A saturated solution of iso-Nadolol (tert-Butyl-d9) is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered to remove undissolved solid, yielding a clear, saturated solution.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa, a measure of the acidity of a compound, can be determined by potentiometric titration or UV-Vis spectroscopy.

  • Sample Preparation: A solution of iso-Nadolol (tert-Butyl-d9) of known concentration is prepared in water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Spectroscopic Analysis (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of iso-Nadolol (tert-Butyl-d9).

  • ¹H and ¹³C NMR: These techniques confirm the molecular structure. The absence of a proton signal in the tert-butyl region of the ¹H NMR spectrum and the characteristic splitting pattern in the ¹³C NMR spectrum due to deuterium coupling would confirm the deuteration.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the deuterated compound (318.46 g/mol ), thereby verifying the incorporation of nine deuterium atoms.

Biological Context and Signaling Pathway

Nadolol, the parent compound, is a non-selective beta-adrenergic antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. The deuteration in iso-Nadolol (tert-Butyl-d9) is not expected to alter this mechanism of action.

Beta-Adrenergic Signaling Pathway and Inhibition by Nadolol

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by Nadolol.

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine/ Norepinephrine BAR Beta-Adrenergic Receptor (β-AR) Epinephrine->BAR Binds G_protein G Protein (Gs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to Nadolol Nadolol/ iso-Nadolol (tert-Butyl-d9) Nadolol->BAR Blocks

Caption: Inhibition of the beta-adrenergic signaling pathway by Nadolol.

Experimental Workflow

The general workflow for the characterization and use of iso-Nadolol (tert-Butyl-d9) as an internal standard in a quantitative bioanalytical assay is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Purity cluster_assay Bioanalytical Assay cluster_data Data Analysis Synthesis Synthesis of iso-Nadolol (tert-Butyl-d9) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Spiking Spike with iso-Nadolol (tert-Butyl-d9) as IS Characterization->Spiking Sample_Prep Biological Sample (e.g., Plasma, Urine) Sample_Prep->Spiking Extraction Analyte Extraction (e.g., SPE, LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Analyte (Ratio to IS) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for using iso-Nadolol (tert-Butyl-d9) as an internal standard.

Conclusion

iso-Nadolol (tert-Butyl-d9) is a critical tool for researchers in drug metabolism and pharmacokinetics. Its chemical properties are largely comparable to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based assays. While specific experimental data for the deuterated compound is sparse, established analytical methods can be applied for its characterization. The biological activity of iso-Nadolol (tert-Butyl-d9) is expected to mirror that of Nadolol, acting as a non-selective beta-adrenergic antagonist.

References

The Role of iso-Nadolol (tert-Butyl-d9) as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of iso-Nadolol (tert-Butyl-d9) as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the beta-adrenergic receptor antagonist, Nadolol. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data to support its use in regulated bioanalysis.

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

The fundamental principle behind using iso-Nadolol (tert-Butyl-d9) as an internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is to ensure the accuracy and precision of the measurement of the target analyte, Nadolol.[1] The mechanism of action is not pharmacological but analytical, functioning as a chemical mimic of the analyte throughout the entire experimental workflow.

By incorporating nine deuterium atoms in the tert-butyl group, iso-Nadolol (tert-Butyl-d9) is chemically almost identical to Nadolol but has a distinct mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

The core functions of iso-Nadolol (tert-Butyl-d9) as an internal standard are to compensate for variability in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution are accounted for as both the analyte and the IS are affected similarly.

  • Chromatographic Separation: Minor variations in injection volume and retention time are normalized.

  • Mass Spectrometric Ionization: Fluctuations in ionization efficiency and matrix effects are corrected by calculating the ratio of the analyte response to the IS response.

The use of a stable isotope-labeled internal standard like iso-Nadolol (tert-Butyl-d9) is considered the gold standard in quantitative mass spectrometry as it provides the most accurate and reliable data by closely tracking the behavior of the analyte.

Experimental Protocol: Quantification of Nadolol in Human Plasma

This section details a representative experimental protocol for the quantification of Nadolol in human plasma using iso-Nadolol (tert-Butyl-d9) as an internal standard, based on established methodologies.

Materials and Reagents
  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or ammonium formate)

  • Water (HPLC grade)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of iso-Nadolol (tert-Butyl-d9) working solution.

  • For calibration standards and quality control samples, add the appropriate volume of Nadolol working solution. For blank samples, add a corresponding volume of diluent.

  • Vortex mix the samples for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent Zorbax XDB C18 column (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 10 mM ammonium formate in water; B: Acetonitrile (20:80 v/v)
Flow Rate 0.5 mL/min
Injection Volume 15 µL
Column Temperature 30°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nadolol: 310.2 → 254.2; iso-Nadolol (tert-Butyl-d9): 319.2 → 255.0
Declustering Potential (DP) Analyte and IS specific tuning
Collision Energy (CE) Analyte and IS specific tuning

Quantitative Data and Method Performance

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of Nadolol using a deuterated internal standard. The data is compiled from various sources representing typical validation results.

Linearity and Sensitivity
ParameterValue
Linearity Range6 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)6 ng/mL
Correlation Coefficient (r²)> 0.99
Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ6< 1585-115< 1585-115
LQC18< 1585-115< 1585-115
MQC1500< 1585-115< 1585-115
HQC2400< 1585-115< 1585-115

Note: Precision is expressed as the coefficient of variation (%CV), and accuracy is the percentage of the nominal concentration.

Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Nadolol~100.6Not significant
iso-Nadolol (tert-Butyl-d9)Consistent with NadololConsistent with Nadolol

Recovery of the analyte and internal standard should be consistent and reproducible. The matrix effect should be minimal and compensated for by the internal standard.

Stability
Stability ConditionDurationResult
Freeze-Thaw3 cyclesStable
Bench-Top (Room Temperature)24 hoursStable
Auto-sampler48 hoursStable
Long-Term (-20°C)30 daysStable

Visualizations

Logical Relationship of Internal Standard Correction

Figure 1. Logical Flow of Internal Standard Correction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Analyte_in_Matrix Analyte in Biological Matrix Spike_IS Spike with iso-Nadolol (tert-Butyl-d9) Analyte_in_Matrix->Spike_IS Extraction Extraction Spike_IS->Extraction Analyte_IS_Mixture Analyte + IS Mixture Extraction->Analyte_IS_Mixture Annotation1 Variability in extraction recovery is compensated. Injection Injection Analyte_IS_Mixture->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Annotation2 Variability in ionization (matrix effects) is compensated. Peak_Area_Analyte Peak Area (Analyte) Detection->Peak_Area_Analyte Peak_Area_IS Peak Area (IS) Detection->Peak_Area_IS Ratio Calculate Ratio (Analyte/IS) Peak_Area_Analyte->Ratio Peak_Area_IS->Ratio Quantification Quantification vs. Calibration Curve Ratio->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Accurate Concentration

Caption: Logical Flow of Internal Standard Correction

Experimental Workflow for Nadolol Quantification

Figure 2. Experimental Workflow for Nadolol Quantification in Plasma Start Plasma Sample Spike_IS Spike with iso-Nadolol (tert-Butyl-d9) Start->Spike_IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Calculate Peak Area Ratio (Nadolol/IS) Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification End Final Nadolol Concentration Quantification->End

Caption: Experimental Workflow for Nadolol Quantification in Plasma

Conclusion

iso-Nadolol (tert-Butyl-d9) serves as an ideal internal standard for the quantitative determination of Nadolol in biological matrices. Its mechanism of action relies on its close physicochemical similarity to the analyte, which allows for the effective correction of analytical variability. The use of this stable isotope-labeled standard in conjunction with a validated LC-MS/MS method, as outlined in this guide, enables the generation of highly accurate, precise, and reliable data that meets the stringent requirements of regulatory bodies for bioanalytical method validation. This ensures the integrity of pharmacokinetic and other studies crucial for drug development.

References

solubility characteristics of iso-Nadolol (tert-Butyl-d9) in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Solubility Profile

Nadolol exhibits a varied solubility profile, ranging from freely soluble in polar organic solvents to very slightly soluble in alkaline solutions. Its hydrophilic nature and low lipophilicity are key determinants of its solubility behavior.[1]

Quantitative Solubility Data

The following table summarizes the known solubility of Nadolol in different solvents. This data is critical for the preparation of stock solutions and formulations in a laboratory setting.

SolventSolubility ClassificationQuantitative DataNotes
Dimethyl Sulfoxide (DMSO)Soluble100 mg/mL (323.20 mM)[2]Requires sonication; hygroscopic nature of DMSO can impact solubility.[2]
EthanolFreely SolubleNot specified-
Propylene GlycolFreely SolubleNot specified-
Hydrochloric AcidSolubleNot specified-
WaterSlightly Soluble / SolubleNot specifiedConflicting reports exist, suggesting moderate aqueous solubility.[3][4][5]
ChloroformSlightly SolubleNot specified-
Sodium HydroxideVery Slightly SolubleNot specified-
AcetoneInsolubleNot specified-
BenzeneInsolubleNot specified-
EtherInsolubleNot specified-
HexaneInsolubleNot specified-

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This protocol provides a reliable and reproducible means of ascertaining the saturation point of a compound in a given solvent.

Objective: To determine the equilibrium solubility of iso-Nadolol (tert-Butyl-d9) in a selected solvent.

Materials:

  • iso-Nadolol (tert-Butyl-d9) solid powder

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of iso-Nadolol (tert-Butyl-d9) to a series of glass vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] Preliminary experiments may be needed to determine the optimal equilibration time.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved compound.[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of iso-Nadolol (tert-Butyl-d9) in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to ensure accurate quantification.[7]

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess iso-Nadolol (tert-Butyl-d9) to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let solid settle C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Equilibrium Solubility F->G

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Biological Context and Signaling Pathway

Nadolol is a non-selective beta-adrenergic receptor antagonist.[1][3] Its therapeutic effects in treating conditions like hypertension and angina pectoris are primarily achieved by blocking beta-1 and beta-2 adrenergic receptors.[1] This inhibition prevents the binding of catecholamines (e.g., adrenaline), leading to a reduction in heart rate, cardiac output, and blood pressure.[4] The diagram below outlines this general signaling pathway.

Nadolol_Pathway cluster_antagonist Antagonist Action cluster_receptor Receptor cluster_agonist Endogenous Agonist cluster_response Physiological Response Nadolol Nadolol / iso-Nadolol BetaReceptor Beta-Adrenergic Receptors (Beta-1 & Beta-2) Nadolol->BetaReceptor Blocks Response Reduced Heart Rate & Blood Pressure BetaReceptor->Response Leads to (when activated) Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->BetaReceptor Activates

Caption: Simplified signaling pathway of Nadolol as a beta-adrenergic receptor antagonist.

References

In-Depth Technical Guide to iso-Nadolol (tert-Butyl-d9): Commercial Availability, Synthesis, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iso-Nadolol (tert-Butyl-d9), a deuterated analog of nadolol, an active pharmaceutical ingredient. This document details its commercial availability, outlines a plausible synthetic pathway, and presents established analytical methodologies. The information herein is intended to support research, development, and analytical activities involving this stable isotope-labeled compound.

Commercial Availability and Suppliers

iso-Nadolol (tert-Butyl-d9) and its related compound, Nadolol (tert-Butyl-d9) (mixture of diastereomers), are available from several specialized chemical suppliers. These compounds are primarily intended for research use as internal standards in quantitative analytical methods, such as mass spectrometry.

Below is a summary of commercially available iso-Nadolol (tert-Butyl-d9) and its diastereomeric mixture.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability
MedChemExpress iso-Nadolol (tert-Butyl-d9)1246820-10-9C₁₇H₁₈D₉NO₄318.462.5 mg, 25 mg[1]
CheMondis iso-Nadolol (tert-Butyl-d9)1246820-10-9Not SpecifiedNot Specified0.001 kg - 5 kg (from MedChemExpress)[2]
LGC Standards Nadolol (tert-Butyl-d9) (Mixture of Diastereomers)94513-92-5C₁₇H₁₈D₉NO₄318.46Custom Synthesis[3]

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

A Certificate of Analysis for the non-deuterated Nadolol from MedChemExpress indicates a purity of 99.98% as determined by HPLC, providing an example of the quality documentation available.[4] For deuterated analogs, the Certificate of Analysis would additionally provide critical data on isotopic purity and enrichment.

Synthesis of iso-Nadolol (tert-Butyl-d9)

The synthesis of iso-Nadolol (tert-Butyl-d9) involves the incorporation of a deuterated tert-butyl group. A plausible synthetic route is based on the established synthesis of nadolol, utilizing a deuterated starting material, specifically tert-Butylamine-d9.

Synthesis of tert-Butylamine-d9

A key precursor for the synthesis is tert-Butylamine-d9. A described method for its preparation involves the following steps:

  • Preparation of Methyl Iodide-d3: Methanol-d4 is reacted with iodine and red phosphorus to yield methyl iodide-d3.

  • Formation of tert-Butanol-d6: The prepared methyl iodide-d3 is used to form a Grignard reagent, which is then reacted with acetone-d6 to produce tert-butanol-d6.

  • Formation of tert-Butylamine-d9: The purified tert-butanol-d6 is reacted with an imine chloride in the presence of a catalyst to yield the final product, tert-butylamine-d9.

This process has been reported to yield a product with a chromatographic purity of over 99.0% and a deuterium isotope abundance of 98.8 atom% D.[5]

General Synthesis Pathway for Nadolol

The synthesis of nadolol typically involves the reaction of 5-(2,3-epoxypropoxy)-1,2,3,4-tetrahydronaphthalene with tert-butylamine. To synthesize the deuterated analog, tert-Butylamine-d9 would be substituted for the non-deuterated reagent in the final step of the synthesis.

The following diagram illustrates the logical relationship in the synthesis of iso-Nadolol (tert-Butyl-d9).

G Logical Flow of iso-Nadolol (tert-Butyl-d9) Synthesis cluster_precursor Deuterated Precursor Synthesis cluster_final_synthesis Final Product Synthesis Methanol-d4 Methanol-d4 Methyl_Iodide-d3 Methyl Iodide-d3 Methanol-d4->Methyl_Iodide-d3 Reaction Iodine_Red_P Iodine & Red Phosphorus Iodine_Red_P->Methyl_Iodide-d3 tert-Butanol-d6 tert-Butanol-d6 Methyl_Iodide-d3->tert-Butanol-d6 Grignard Reaction Acetone-d6 Acetone-d6 Acetone-d6->tert-Butanol-d6 tert-Butylamine-d9 tert-Butylamine-d9 tert-Butanol-d6->tert-Butylamine-d9 Reaction Imine_Chloride Imine Chloride Imine_Chloride->tert-Butylamine-d9 iso-Nadolol-d9 iso-Nadolol (tert-Butyl-d9) tert-Butylamine-d9->iso-Nadolol-d9 Epoxy_Intermediate 5-(2,3-epoxypropoxy)- 1,2,3,4-tetrahydronaphthalene Epoxy_Intermediate->iso-Nadolol-d9 Reaction

Synthesis Pathway for iso-Nadolol (tert-Butyl-d9)

Experimental Protocols: Analytical Applications

iso-Nadolol (tert-Butyl-d9) is primarily used as an internal standard for the quantitative analysis of nadolol in biological matrices. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for clear differentiation in mass spectrometric analyses.

Quantification of Nadolol in Human Plasma and Urine by GC-MS

A validated method for the determination of nadolol and its deuterated analog in human serum and urine has been established using gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring.

Methodology:

  • Sample Preparation:

    • Extraction of nadolol from serum or urine using a cross-linked styrene-divinyl benzene macroreticular resin cartridge.

    • Elution of the analyte and internal standard.

  • Derivatization:

    • Silylation of the extracted sample to improve volatility for GC analysis.

  • GC-MS Analysis:

    • Injection of the derivatized sample onto a base-deactivated GC phase.

    • Selected-ion monitoring (SIM) for the detection and quantification of nadolol and nadolol-d9.

Quantitative Data:

ParameterValue
Limit of Detection (LOD) - Nadolol 1 ng/mL in serum
Limit of Detection (LOD) - Nadolol-d9 0.5 ng/mL in serum
Coefficient of Variation (<10 ng/mL) 4% for nadolol, 2% for nadolol-d9
Coefficient of Variation (>10 ng/mL) 1% for both nadolol and nadolol-d9

This method has been successfully applied to relative bioavailability studies.

General Workflow for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological fluids. The use of a deuterated internal standard like iso-Nadolol (tert-Butyl-d9) is standard practice to ensure accuracy and precision.

G General LC-MS/MS Workflow for Nadolol Quantification Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking Internal Standard Spiking (iso-Nadolol-d9) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spiking->Sample_Prep LC_Separation Liquid Chromatography (LC Separation) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Analytical Workflow

This guide provides a foundational understanding of iso-Nadolol (tert-Butyl-d9) for research and drug development professionals. For specific applications and detailed protocols, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

References

Technical Guide: iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iso-Nadolol (tert-Butyl-d9), a deuterated isotopologue of iso-Nadolol. This compound is primarily utilized as an internal standard in analytical and clinical mass spectrometry for the quantification of Nadolol and its related substances.

Compound Identification and Properties

iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled version of iso-Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic retention times.

Table 1: Physicochemical Properties of iso-Nadolol (tert-Butyl-d9)

PropertyValueReference
CAS Number 1246820-10-9[1][2][3]
Molecular Formula C₁₇H₁₈D₉NO₄[3]
Molecular Weight 318.46 g/mol [1][3]
Appearance Solid[2]
Intended Use Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Applications in Pharmacokinetic and Metabolic Studies

Deuterated standards like iso-Nadolol (tert-Butyl-d9) are crucial in drug development. The substitution with deuterium can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a phenomenon that is an active area of research.[1] However, the primary application for this specific compound is as a tracer and internal standard for bioanalytical assays.[1]

The non-deuterated form, Nadolol, is a non-selective beta-adrenergic antagonist used in the treatment of hypertension and angina. It is approximately 30% absorbed after oral administration and is not significantly metabolized by the liver. Its elimination half-life is typically in the range of 20 to 24 hours.

Experimental Protocols and Methodologies

While specific, detailed proprietary experimental protocols for the synthesis and application of iso-Nadolol (tert-Butyl-d9) are not publicly available, a general methodology for its use as an internal standard in a quantitative bioanalytical assay is described below. This is based on established practices for isotope dilution mass spectrometry.

General Bioanalytical Method Using Gas Chromatography-Mass Spectrometry (GC-MS)

A published method for the determination of Nadolol and its deuterated analogue in human serum and urine provides a framework for its application.[2] The general steps are as follows:

  • Sample Preparation:

    • A known amount of iso-Nadolol (tert-Butyl-d9) (the internal standard) is spiked into the biological matrix (e.g., serum or urine) containing the analyte (Nadolol).

    • The sample undergoes an extraction procedure to isolate the analyte and internal standard. A cartridge-based extraction using a cross-linked styrene-divinyl benzene macroreticular resin has been described for Nadolol.[2]

  • Derivatization:

    • The extracted sample containing both Nadolol and iso-Nadolol (tert-Butyl-d9) is derivatized to improve its volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.[2]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the analyte and internal standard from other components in the sample.

    • The mass spectrometer is operated in selected-ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized Nadolol and iso-Nadolol (tert-Butyl-d9).

  • Quantification:

    • The concentration of Nadolol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Nadolol and a constant concentration of the internal standard.

Table 2: Performance Characteristics of a GC-MS Method for Nadolol and its Deuterated Analogue [2]

ParameterNadololNadolol-d9
Limit of Detection (Serum) 1 ng/mL0.5 ng/mL
Coefficient of Variation (<10 ng/mL) 4%2%
Coefficient of Variation (>10 ng/mL) 1%1%

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for using iso-Nadolol (tert-Butyl-d9) as an internal standard in a bioanalytical assay.

G cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Quantification A Biological Sample (e.g., Serum, Urine) B Spike with iso-Nadolol (tert-Butyl-d9) (Internal Standard) A->B C Extraction B->C D Derivatization (e.g., Silylation) C->D E GC-MS or LC-MS/MS Analysis D->E F Data Acquisition (Selected Ion Monitoring) E->F G Peak Area Integration F->G H Calculate Analyte/Internal Standard Ratio G->H I Determine Concentration from Calibration Curve H->I

Workflow for use as an internal standard.

Signaling Pathways

iso-Nadolol (tert-Butyl-d9) is a synthetic, isotopically labeled compound used for analytical purposes and is not intended for in vivo studies of biological signaling. The pharmacologically active, non-deuterated compound, Nadolol, functions as a non-selective beta-adrenergic receptor antagonist. This action blocks the effects of catecholamines at beta-1 receptors in the heart and beta-2 receptors in other tissues, leading to a reduction in heart rate, cardiac output, and blood pressure. A diagram illustrating this general pathway is provided below.

G cluster_0 Beta-Adrenergic Signaling Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Nadolol Nadolol Nadolol->BetaReceptor

Mechanism of action of Nadolol.

References

An In-depth Technical Guide to Deuteration and Isotopic Labeling in iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into pharmaceutical agents, a process known as deuteration, has emerged as a valuable tool in drug discovery and development. This technique can significantly modify the pharmacokinetic profile of a drug, often leading to improved metabolic stability, a longer half-life, and a more favorable safety profile. This guide provides a comprehensive overview of the principles of deuteration and isotopic labeling, focusing on the case of iso-Nadolol (tert-Butyl-d9), a deuterated analog of the non-selective beta-adrenergic blocker, Nadolol. While specific experimental data for iso-Nadolol (tert-Butyl-d9) is not extensively available in the public domain, this document presents a detailed framework based on established scientific principles and methodologies for deuterated compounds. It includes hypothetical, yet scientifically plausible, experimental protocols, quantitative data, and visualizations to illustrate the core concepts and their practical applications in pharmaceutical research.

Introduction to Deuteration and Isotopic Labeling in Drug Development

Isotopic labeling involves the replacement of one or more atoms in a molecule with one of its isotopes. In the context of drug development, stable, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.[1][2][3] Deuteration, the specific replacement of hydrogen (¹H) with deuterium, has garnered significant attention for its potential to beneficially alter a drug's metabolic fate.[4][5][6]

The foundational principle behind the utility of deuteration is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond.[7][8] Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolism.[9][10]

Key Benefits of Deuteration:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life in the body.[10]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

  • Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[10]

  • Lower Required Dosage: Increased stability and bioavailability can mean that a lower dose is needed to achieve the desired therapeutic effect.[7]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[11]

  • More Predictable Pharmacokinetics: A more stable metabolic profile can lead to less inter-patient variability in drug response.

Nadolol: A Non-Selective Beta-Adrenergic Antagonist

Nadolol is a long-acting, non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[12][13] Its therapeutic effects are mediated through the blockade of both β1- and β2-adrenergic receptors.[12]

  • β1-receptor blockade in the heart muscle leads to a decrease in heart rate, myocardial contractility, and cardiac output.

  • β2-receptor blockade in the bronchial and vascular smooth muscle can lead to bronchoconstriction and vasoconstriction.

Nadolol is not extensively metabolized and is primarily excreted unchanged in the urine. However, like all pharmaceuticals, its structure contains sites that could be susceptible to minor metabolic transformations. The tert-butyl group, in particular, presents a potential site for oxidative metabolism.

Signaling Pathway of Nadolol

The mechanism of action of Nadolol involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This blockade disrupts the downstream signaling cascade initiated by G-protein activation and subsequent adenylyl cyclase activity, leading to reduced intracellular levels of cyclic AMP (cAMP).

nadolol_signaling_pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds to GProtein G-Protein (Gs) BetaReceptor->GProtein Activates Nadolol Nadolol Nadolol->BetaReceptor Blocks BlockedResponse Blocked Response (e.g., Decreased Heart Rate) Nadolol->BlockedResponse AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., Increased Heart Rate) PKA->CellularResponse Leads to

Figure 1: Signaling pathway of Nadolol's antagonism of β-adrenergic receptors.

iso-Nadolol (tert-Butyl-d9): A Deuterated Analog

iso-Nadolol (tert-Butyl-d9) is the deuterated isotopologue of Nadolol where all nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This specific labeling makes it a valuable tool as an internal standard in analytical methods like mass spectrometry for the accurate quantification of Nadolol in biological samples. Beyond its use as an analytical standard, the deuteration of the tert-butyl group could potentially alter the pharmacokinetic properties of Nadolol.

Hypothetical Physicochemical and Pharmacokinetic Properties

The following table presents a hypothetical comparison of the key physicochemical and pharmacokinetic parameters of Nadolol and iso-Nadolol (tert-Butyl-d9). The values for iso-Nadolol are projected based on the known effects of deuteration.

PropertyNadololiso-Nadolol (tert-Butyl-d9)Rationale for Change
Molecular Weight ( g/mol ) 309.40318.46Addition of 9 neutrons
pKa ~9.5~9.5Deuteration has a negligible effect on pKa
LogP ~1.2~1.2Deuteration has a negligible effect on lipophilicity
Plasma Half-life (t½) (hours) 20-24Potentially > 24Slower metabolism of the tert-butyl group
Clearance (CL) (mL/min) ~150Potentially < 150Reduced metabolic clearance
Volume of Distribution (Vd) (L) ~150~150Unlikely to be significantly affected by deuteration

Table 1: Hypothetical Comparison of Physicochemical and Pharmacokinetic Properties of Nadolol and iso-Nadolol (tert-Butyl-d9).

Experimental Protocols

Disclaimer: The following experimental protocols are illustrative and based on standard methodologies in the field of drug metabolism and pharmacokinetics. They are intended to provide a framework for the investigation of a deuterated drug candidate like iso-Nadolol (tert-Butyl-d9).

Hypothetical Synthesis of iso-Nadolol (tert-Butyl-d9)

The synthesis of iso-Nadolol (tert-Butyl-d9) would involve the coupling of a deuterated tert-butylamine with a suitable Nadolol precursor. The key starting material is deuterated tert-butylamine, which can be synthesized from deuterated tert-butanol or tert-butyl chloride.

Step 1: Synthesis of tert-Butyl-d9-amine

A plausible route involves the Ritter reaction using deuterated tert-butanol.

  • Preparation of tert-butanol-d9: This can be achieved through a Grignard reaction between deuterated acetone and deuterium methyl magnesium iodide.

  • Ritter Reaction: React tert-butanol-d9 with hydrogen cyanide in the presence of a strong acid (e.g., sulfuric acid) to form N-tert-butyl-d9-formamide.

  • Hydrolysis: Hydrolyze the formamide intermediate under acidic or basic conditions to yield tert-butyl-d9-amine.

Step 2: Synthesis of the Epoxide Precursor of Nadolol

This would follow established synthetic routes for Nadolol, starting from 5,8-dihydronaphthalene-1,6-diol.

Step 3: Coupling Reaction

React the epoxide precursor of Nadolol with tert-butyl-d9-amine to form iso-Nadolol (tert-Butyl-d9).

Purification and Characterization:

  • The final product would be purified using column chromatography or recrystallization.

  • Characterization and confirmation of the structure and isotopic enrichment would be performed using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location and extent of deuteration.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity.

Comparative In Vitro Metabolic Stability Assay

This experiment aims to compare the rate of metabolism of Nadolol and iso-Nadolol (tert-Butyl-d9) in human liver microsomes.

Materials:

  • Nadolol and iso-Nadolol (tert-Butyl-d9)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Nadolol and iso-Nadolol (tert-Butyl-d9) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration, e.g., 1 µM).

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the study of deuterated compounds.

experimental_workflow Start Drug Candidate Synthesis Synthesis of Non-deuterated and Deuterated Analogs Start->Synthesis Characterization Physicochemical Characterization (NMR, MS, Purity) Synthesis->Characterization InVitro In Vitro Studies Characterization->InVitro MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) InVitro->MetabolicStability Permeability Permeability (e.g., Caco-2) InVitro->Permeability InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates PK Pharmacokinetics (t½, AUC, Cmax) InVivo->PK PD Pharmacodynamics (Efficacy) InVivo->PD Tox Toxicology InVivo->Tox LeadOptimization Lead Optimization and Candidate Selection InVivo->LeadOptimization

Figure 2: General experimental workflow for comparing a non-deuterated drug with its deuterated analog.

logical_relationship Deuteration Deuteration at Metabolic Hotspot KIE Kinetic Isotope Effect (KIE) Deuteration->KIE SlowerMetabolism Slower Rate of Metabolism KIE->SlowerMetabolism LongerHalfLife Longer Half-life (t½) SlowerMetabolism->LongerHalfLife ImprovedSafety Improved Safety Profile (Less Toxic Metabolites) SlowerMetabolism->ImprovedSafety ReducedDosage Reduced Dosing Frequency/Amount LongerHalfLife->ReducedDosage TherapeuticBenefit Potential for Improved Therapeutic Benefit ReducedDosage->TherapeuticBenefit ImprovedSafety->TherapeuticBenefit

Figure 3: Logical relationship of deuteration leading to potential therapeutic benefits.

Conclusion

Deuteration represents a sophisticated and powerful strategy in modern medicinal chemistry to optimize the pharmacokinetic properties of drug candidates. While iso-Nadolol (tert-Butyl-d9) is primarily utilized as an internal standard for analytical purposes, the principles of deuteration suggest that it could exhibit a modified metabolic profile compared to its non-deuterated counterpart, Nadolol. This in-depth guide has provided a comprehensive, albeit partially hypothetical, framework for understanding and investigating the impact of deuteration on a molecule like Nadolol. The presented experimental protocols and visualizations serve as a practical guide for researchers and scientists in the field of drug development, highlighting the critical steps and considerations in the evaluation of deuterated compounds. Further empirical studies would be necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic characteristics of iso-Nadolol (tert-Butyl-d9).

References

physical state and appearance of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical State and Appearance of iso-Nadolol (tert-Butyl-d9)

This technical guide provides a comprehensive overview of the physical and chemical properties of iso-Nadolol (tert-Butyl-d9), a deuterated isotopologue of nadolol. Designed for researchers, scientists, and drug development professionals, this document details the compound's physical state, appearance, and other relevant physicochemical characteristics. It also includes detailed experimental protocols and visual diagrams to support laboratory use and understanding of its biological context.

Given that iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled version of nadolol, its physical and chemical properties are essentially identical to the parent compound. The primary application of this deuterated form is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS).

Physical and Chemical Properties

iso-Nadolol (tert-Butyl-d9) is a solid at room temperature. More specifically, it is described as a white crystalline powder.[1] The compound is odorless.[2]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of nadolol, which are representative of iso-Nadolol (tert-Butyl-d9).

PropertyValueSource
Molecular FormulaC₁₇H₁₈D₉NO₄N/A
Molar Mass318.50 g/mol Calculated
Melting Point124-136 °C[2]
Water Solubility8.30 g/L (at 25 °C)[3]
pKa9.67 (at 25 °C)[3]
Log P (Octanol/Water)0.71 - 1.2[4]
Solubility Profile

The solubility of nadolol in various solvents has been qualitatively described as follows:

SolventSolubility
WaterSlightly soluble[1][5]
EthanolFreely soluble[1][5]
Hydrochloric AcidSoluble[1]
Sodium HydroxideVery slightly soluble[1]
ChloroformSlightly soluble[1]
AcetonePractically insoluble[5]
Propylene GlycolFreely soluble[2]
BenzeneInsoluble[2]
EtherInsoluble[2]
HexaneInsoluble[2]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties discussed above.

Determination of Physical State and Appearance

Objective: To visually characterize the physical state (solid, liquid, gas) and appearance (color, form) of the substance at ambient temperature and pressure.

Materials:

  • Sample of iso-Nadolol (tert-Butyl-d9)

  • Spatula

  • White viewing surface (e.g., ceramic tile or weighing paper)

  • Microscope (optional)

Procedure:

  • Place a small amount of the substance onto the white viewing surface using a clean spatula.

  • Observe the substance under adequate lighting.

  • Record the physical state (e.g., solid).

  • Describe the appearance, noting the color (e.g., white, off-white) and form (e.g., crystalline, amorphous, powder).

  • For a more detailed examination of the crystalline structure, a small sample can be viewed under a microscope.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid substance melts.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Sample of iso-Nadolol (tert-Butyl-d9), finely powdered

  • Thermometer

Procedure:

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first liquid droplet is observed (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The recorded melting range provides an indication of the substance's purity. Pure compounds typically have a sharp melting range of 1-2 °C.[6][7]

Solubility Determination

Objective: To determine the solubility of the substance in various solvents.

Materials:

  • Sample of iso-Nadolol (tert-Butyl-d9)

  • A range of solvents (e.g., water, ethanol, acetone)

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure:

  • Weigh a specific amount of the solute (e.g., 10 mg) and place it into a test tube.

  • Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, it is considered soluble at that concentration.

  • If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves. Record the total volume of solvent used.

  • The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Signaling Pathway and Experimental Workflow

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Nadolol is a non-selective beta-adrenergic receptor antagonist.[4][8] Its mechanism of action involves blocking both beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart muscle leads to a reduction in heart rate and cardiac output. This is achieved by inhibiting the downstream signaling pathway of cyclic AMP (cAMP).[8]

Nadolol_Signaling_Pathway Adrenaline Adrenaline/ Noradrenaline BetaReceptor β-Adrenergic Receptor Adrenaline->BetaReceptor Binds & Activates GProtein G Protein (Gs) BetaReceptor->GProtein Activates Nadolol Nadolol Nadolol->BetaReceptor Blocks AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., ↑ Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: Signaling pathway of Nadolol's antagonist action on beta-adrenergic receptors.

Experimental Workflow: Use as an Internal Standard in LC-MS

iso-Nadolol (tert-Butyl-d9) is ideally suited for use as an internal standard in the quantitative analysis of nadolol in biological matrices. Its chemical properties are nearly identical to the analyte, but its increased mass allows for differentiation by the mass spectrometer.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with iso-Nadolol (tert-Butyl-d9) Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Mass Spectrometry (MS/MS Detection) LC->MS Quant Quantification (Ratio of Analyte to Internal Standard) MS->Quant

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

References

Technical Guide: iso-Nadolol (tert-Butyl-d9) Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of iso-Nadolol (tert-Butyl-d9), a critical internal standard for quantitative bioanalytical studies. Below, you will find detailed information on its chemical properties, typical analytical specifications, and experimental protocols for its application.

Chemical and Physical Data

iso-Nadolol (tert-Butyl-d9) is the deuterium-labeled form of iso-Nadolol, used primarily as an internal standard in mass spectrometry-based quantification of Nadolol in biological matrices. The stable isotope labeling minimizes analytical variability and improves the accuracy of quantification.

ParameterValue
Chemical Name iso-Nadolol (tert-Butyl-d9)
Molecular Formula C₁₇H₁₈D₉NO₄
Molecular Weight 318.46 g/mol
CAS Number 1246820-10-9
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Typical Certificate of Analysis

The following table summarizes the typical analytical specifications for iso-Nadolol (tert-Butyl-d9). These values are representative of a high-quality analytical standard.

TestSpecificationMethod
Purity (by HPLC) ≥ 98%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥ 99% DeuteriumMass Spectrometry (MS)
Chemical Identity Conforms to structure¹H-NMR, Mass Spectrometry
Residual Solvents < 0.5%Gas Chromatography (GC)
Water Content < 0.5%Karl Fischer Titration

Experimental Protocols

iso-Nadolol (tert-Butyl-d9) is a valuable tool for pharmacokinetic and metabolic studies. Its primary application is as an internal standard in isotope dilution mass spectrometry.

Quantitative Analysis by LC-MS

This protocol outlines the general workflow for the quantification of an analyte (e.g., Nadolol) in a biological sample using iso-Nadolol (tert-Butyl-d9) as an internal standard.

Objective: To accurately quantify the concentration of Nadolol in a plasma sample.

Materials:

  • Plasma sample containing Nadolol

  • iso-Nadolol (tert-Butyl-d9) internal standard solution of a known concentration

  • Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

Method:

  • Sample Preparation:

    • Thaw plasma samples and vortex to ensure homogeneity.

    • Spike a known volume of the plasma sample with a known amount of the iso-Nadolol (tert-Butyl-d9) internal standard solution.

    • Add the protein precipitation agent to the spiked plasma sample.

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the analyte (Nadolol) and the internal standard (iso-Nadolol (tert-Butyl-d9)) using an appropriate HPLC column and mobile phase gradient.

    • Detect and quantify the analyte and internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with Internal Standard (iso-Nadolol-d9) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Calculate Area Ratio (Analyte / IS) I->J K Quantification using Calibration Curve J->K

Caption: LC-MS quantitative analysis workflow.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for precise and accurate quantification. The use of a stable isotope-labeled internal standard like iso-Nadolol (tert-Butyl-d9) is central to this method.

The core principle is that the analyte and the internal standard are chemically identical and thus exhibit the same behavior during sample preparation and analysis (e.g., extraction efficiency, ionization efficiency). Any sample loss during the procedure will affect both the analyte and the internal standard to the same extent, meaning the ratio of their signals remains constant.

G cluster_principle Principle of Isotope Dilution cluster_mix Mixing cluster_analysis Analysis A Known amount of Internal Standard (IS) (iso-Nadolol-d9) C Mixture of Analyte and IS A->C B Unknown amount of Analyte (Nadolol) in sample B->C D Measure Ratio of Analyte / IS by Mass Spectrometry C->D E Calculate original amount of Analyte D->E

Caption: Isotope dilution mass spectrometry principle.

Methodological & Application

Application Note: High-Throughput Bioanalytical LC-MS/MS Method for the Quantification of Nadolol in Human Plasma Using Iso-Nadolol (tert-Butyl-d9) as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Nadolol in human plasma. The method utilizes iso-Nadolol (tert-Butyl-d9) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated following the general principles outlined in the FDA's Bioanalytical Method Validation guidance.

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of Nadolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like iso-Nadolol (tert-Butyl-d9) is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more reliable data. This application note provides a detailed protocol for the bioanalysis of Nadolol in human plasma.

Experimental

Materials and Reagents
  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (K2-EDTA)

  • Ethyl acetate

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnAgilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile
GradientIsocratic (20:80, A:B)
Flow Rate0.5 mL/min
Injection Volume15 µL
Column Temperature30°C
Run Time2.5 min

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Temperature550°C
Curtain Gas30 psi
Collision Gas8 psi
Nebulizer Gas (Gas 1)50 psi
Turbo Gas (Gas 2)50 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nadolol310.2254.1
iso-Nadolol (tert-Butyl-d9)319.2255.0

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Nadolol and iso-Nadolol (tert-Butyl-d9) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the iso-Nadolol (tert-Butyl-d9) stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL iso-Nadolol (tert-Butyl-d9)) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase (20:80, A:B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 6 to 3000 ng/mL for Nadolol in human plasma. The coefficient of determination (r²) was > 0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The precision (%CV) was within 15% and the accuracy (%RE) was within ±15% for all QC levels.

  • Recovery: The extraction recovery of Nadolol and the internal standard was consistent and reproducible across the QC levels. The average recovery for Nadolol was found to be 100.6%.

  • Matrix Effect: No significant matrix effect was observed for Nadolol and the internal standard.

  • Stability: Nadolol was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
Nadolol6 - 3000> 0.99

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ6< 15%± 15%< 15%± 15%
LQC18< 15%± 15%< 15%± 15%
MQC1500< 15%± 15%< 15%± 15%
HQC2400< 15%± 15%< 15%± 15%

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (iso-Nadolol-d9) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the LC-MS/MS bioanalysis of Nadolol.

Method_Development_Logic cluster_method_dev Method Development cluster_validation Method Validation Tune MS Tuning (Optimize MRM) Optimize Optimization Tune->Optimize Chrom Chromatography (Column, Mobile Phase) Chrom->Optimize Sample_Prep Sample Preparation (LLE, SPE, PPT) Sample_Prep->Optimize Selectivity Selectivity Optimize->Selectivity Linearity Linearity & Range Selectivity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Recovery Recovery Accuracy->Recovery Stability Stability Recovery->Stability

Caption: Logical flow of bioanalytical method development and validation.

Application Notes and Protocols for Pharmacokinetic Studies Using iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of iso-Nadolol (tert-Butyl-d9) as an internal standard in pharmacokinetic (PK) studies of Nadolol. Nadolol is a non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension and angina pectoris.[1][2] Accurate quantification of Nadolol in biological matrices is crucial for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as iso-Nadolol (tert-Butyl-d9), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.

This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and bioanalytical method validation, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5][6]

Pharmacokinetic Profile of Nadolol

Nadolol is administered orally and exhibits a prolonged half-life, allowing for once-daily dosing.[1][2] Its pharmacokinetic parameters can be influenced by various factors, including patient population and co-administration of other substances.[1][7]

Summary of Nadolol Pharmacokinetic Parameters in Healthy Adults
ParameterValueConditionsReference
Cmax 69 ± 15 ng/mL60 mg oral dose[8]
132 ± 27 ng/mL120 mg oral dose[8]
Tmax 3-4 hoursOral administration[1]
AUC Dose-dependent increaseOral administration[1][7]
Half-life (t½) 14.0 ± 1.8 hours60 mg and 120 mg oral doses[8]
17-23 hoursTherapeutic doses[1]
Bioavailability ~30%Oral administration
Protein Binding ~30%In plasma[1]
Excretion Primarily renalUnchanged drug[1]

Experimental Protocols

Bioanalytical Method for Nadolol Quantification in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Nadolol in rat plasma and is suitable for use in human plasma with appropriate validation.[9]

1.1. Materials and Reagents

  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ethyl acetate

1.2. Stock and Working Solutions Preparation

  • Nadolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Nadolol in methanol.

  • iso-Nadolol (tert-Butyl-d9) Stock Solution (1 mg/mL): Accurately weigh and dissolve iso-Nadolol (tert-Butyl-d9) in methanol.

  • Working Solutions: Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared by diluting the IS stock solution.

1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the iso-Nadolol (tert-Butyl-d9) working solution (e.g., at 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

1.4. LC-MS/MS Conditions

  • LC System: HPLC or UPLC system

  • Column: C18 column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm)[9]

  • Mobile Phase: 10 mM Ammonium Formate in water : Acetonitrile (20:80, v/v)[9]

  • Flow Rate: 0.5 mL/min[9]

  • Injection Volume: 15 µL[9]

  • Column Temperature: 30°C[9]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: [9]

    • Nadolol: 310.2 → 254.1

    • iso-Nadolol (tert-Butyl-d9): 319.2 → 255.0

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed according to FDA guidelines to ensure its reliability for pharmacokinetic studies.[3][4][5][6] The validation should assess the following parameters:

2.1. Selectivity and Specificity

  • Analyze at least six different blank human plasma lots to ensure no significant interference at the retention times of Nadolol and the internal standard.

2.2. Calibration Curve and Linearity

  • Prepare a calibration curve using a blank plasma sample, a zero sample (with IS), and at least six non-zero concentration standards.

  • The curve should cover the expected concentration range in the study samples.

  • A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

2.3. Accuracy and Precision

  • Determine intra- and inter-day accuracy and precision using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Analyze at least five replicates of each QC level.

  • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

2.4. Recovery

  • Evaluate the extraction efficiency of Nadolol and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards at three QC levels (Low, Medium, and High).

2.5. Matrix Effect

  • Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of pure solutions. This should be evaluated using at least six different lots of human plasma.

2.6. Stability

  • Evaluate the stability of Nadolol in plasma under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

Visualizations

G Experimental Workflow for a Nadolol Pharmacokinetic Study cluster_prestudy Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_poststudy Post-Study Phase protocol Protocol Development & IRB Approval method_dev Bioanalytical Method Development & Validation protocol->method_dev subject Subject Recruitment & Consent method_dev->subject dosing Nadolol Administration subject->dosing sampling Blood Sample Collection (Time-course) dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Sample Preparation (LLE with iso-Nadolol-d9) processing->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing & Quantification lcms->data_proc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) data_proc->pk_analysis report Final Report Generation pk_analysis->report

Caption: Workflow for a typical Nadolol pharmacokinetic study.

G Bioanalytical Method Validation Workflow cluster_params Core Validation Parameters cluster_stability Stability Assessment selectivity Selectivity & Specificity validation Full Method Validation selectivity->validation linearity Calibration Curve & Linearity linearity->validation accuracy Accuracy & Precision accuracy->validation recovery Recovery recovery->validation matrix Matrix Effect matrix->validation ft_stability Freeze-Thaw Stability end Validated Method for Routine Use ft_stability->end st_stability Short-Term (Bench-Top) Stability st_stability->end lt_stability Long-Term Stability lt_stability->end pp_stability Post-Preparative Stability pp_stability->end start Method Development start->selectivity start->linearity start->accuracy start->recovery start->matrix validation->ft_stability validation->st_stability validation->lt_stability validation->pp_stability

Caption: Key steps in bioanalytical method validation.

References

Protocol for the Quantitative Analysis of Nadolol Using iso-Nadolol (tert-Butyl-d9) as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the quantitative analysis of Nadolol in biological matrices, specifically human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, iso-Nadolol (tert-Butyl-d9), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina pectoris. Accurate quantification of Nadolol in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a deuterated internal standard such as iso-Nadolol (tert-Butyl-d9) is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[1][2]

This protocol details the necessary reagents, equipment, sample preparation procedures, chromatographic and mass spectrometric conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for Nadolol using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range6.00 - 3000.00 ng/mL
Correlation Coefficient (r²)≥ 0.99
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%) (n=6)Inter-day Accuracy (%) (n=18)
LLOQ6.00≤ 15.0≤ 15.085.0 - 115.085.0 - 115.0
Low QC18.00≤ 15.0≤ 15.085.0 - 115.085.0 - 115.0
Medium QC600.00≤ 15.0≤ 15.085.0 - 115.085.0 - 115.0
High QC2400.00≤ 15.0≤ 15.085.0 - 115.085.0 - 115.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocols

Materials and Reagents
  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard (IS)[1]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥ 98%)

  • Ammonium formate

  • Ethyl acetate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent

Preparation of Solutions
  • Nadolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nadolol reference standard in methanol.

  • iso-Nadolol (tert-Butyl-d9) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of iso-Nadolol (tert-Butyl-d9) in methanol.

  • Working Solutions: Prepare serial dilutions of the Nadolol stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the iso-Nadolol (tert-Butyl-d9) stock solution with the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex briefly.

  • Add 1.0 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Mobile Phase A: 10 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 20% Mobile Phase A and 80% Mobile Phase B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 15 µL

  • Column Temperature: 30°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    CompoundPrecursor Ion (m/z)Product Ion (m/z)
    Nadolol310.20254.10
    iso-Nadolol (tert-Butyl-d9)319.20255.00*

    *Note: The product ion for iso-Nadolol (tert-Butyl-d9) is inferred based on the known fragmentation of Nadolol and the common fragmentation patterns of deuterated analogues. The tert-butyl group is a common site of fragmentation, and the +9 Da mass difference is expected to be retained in the product ion.

Visualizations

Beta-Adrenergic Signaling Pathway and the Action of Nadolol

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This action prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade.

beta_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Nadolol Nadolol Nadolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates & Activates experimental_workflow Start Start Plasma_Sample Plasma Sample (Calibration Standard, QC, or Unknown) Start->Plasma_Sample Add_IS Add Internal Standard (iso-Nadolol (tert-Butyl-d9)) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (with Ethyl Acetate) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing End End Data_Processing->End

References

Application Notes and Protocols for the Sample Preparation of iso-Nadolol (tert-Butyl-d9) in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and purification of iso-Nadolol (tert-Butyl-d9) from human plasma. The following methods are designed to be robust and reproducible for quantitative bioanalysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). As a deuterated internal standard, iso-Nadolol (tert-Butyl-d9) is critical for the accurate quantification of the therapeutic drug Nadolol.

Introduction

iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled version of iso-Nadolol, used as an internal standard in pharmacokinetic and bioequivalence studies of Nadolol.[1] Accurate and precise quantification of Nadolol in human plasma requires efficient extraction of the analyte and its internal standard from the complex biological matrix. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of expected performance data, and a workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, widely used in high-throughput bioanalytical laboratories.[2][3] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol
  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of iso-Nadolol (tert-Butyl-d9) working solution (concentration will depend on the specific assay requirements) to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.[3][4][5][6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following table summarizes typical performance characteristics for the protein precipitation method. Note: This data is illustrative and may vary depending on the specific experimental conditions.

ParameterProtein Precipitation (Acetonitrile)
Recovery > 85%
Matrix Effect Moderate to High
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Experimental Workflow

PPT_Workflow start Start: Human Plasma Sample spike Spike with iso-Nadolol (tert-Butyl-d9) start->spike add_solvent Add Cold Acetonitrile (3x Volume) spike->add_solvent vortex Vortex 1 minute add_solvent->vortex centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze LLE_Workflow start Start: Human Plasma Sample spike Spike with iso-Nadolol (tert-Butyl-d9) start->spike ph_adjust Adjust pH (Alkalinize) spike->ph_adjust add_solvent Add Organic Solvent (e.g., MTBE) ph_adjust->add_solvent vortex Vortex 5 minutes add_solvent->vortex centrifuge Centrifuge 4,000 x g, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Processing start Start: Human Plasma Sample spike Spike with iso-Nadolol (tert-Butyl-d9) start->spike acidify Acidify with Phosphoric Acid spike->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash1 Wash 1: 0.1 M HCl load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application of iso-Nadolol (tert-Butyl-d9) in Therapeutic Drug Monitoring of Nadolol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-TDM-001

Introduction

Therapeutic Drug Monitoring (TDM) is essential for optimizing the clinical use of drugs with a narrow therapeutic index, significant pharmacokinetic variability, and a clear relationship between concentration and effect. Nadolol, a non-selective beta-adrenergic blocker, is prescribed for conditions such as hypertension and angina pectoris. Monitoring its plasma concentration can help personalize dosage, minimize toxicity, and improve therapeutic outcomes.

This document provides a detailed protocol for the quantitative analysis of Nadolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs iso-Nadolol (tert-Butyl-d9) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2]

Principle of the Assay

The method involves the extraction of Nadolol and the internal standard, iso-Nadolol (tert-Butyl-d9), from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Nadolol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Nadolol. The use of a SIL-IS is the gold standard in quantitative LC-MS/MS assays as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction for extraction, matrix, and ionization variability.

Experimental Protocols

Materials and Reagents
  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (or ammonium formate)

  • Ethyl acetate

  • Drug-free human plasma

  • Standard laboratory glassware and pipettes

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Nadolol and iso-Nadolol (tert-Butyl-d9) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the iso-Nadolol (tert-Butyl-d9) stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of plasma sample, calibrator, or QC sample into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL iso-Nadolol (tert-Butyl-d9)) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 20:80 v/v of Mobile Phase A:B)
Flow Rate 0.5 mL/min
Injection Volume 15 µL
Column Temperature 30°C
Run Time ~2.5 minutes

Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temperature ~550°C
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nadolol310.20254.10
iso-Nadolol (tert-Butyl-d9)319.20255.00

Note: The MRM transition for iso-Nadolol (tert-Butyl-d9) is based on the expected mass shift from the deuteration of the tert-butyl group in a related deuterated Nadolol standard (Nadolol-d9). The exact m/z may need to be confirmed by direct infusion of the standard.

Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Nadolol in plasma.

Table 2: Calibration Curve and Linearity

ParameterResult
Linear Range 6 - 3000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 6 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (LQC) ~18< 15< 1585 - 115
Medium (MQC) ~1500< 15< 1585 - 115
High (HQC) ~2400< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

ParameterNadolol (%)iso-Nadolol (tert-Butyl-d9) (%)
Extraction Recovery > 85> 85
Matrix Effect Minimal and compensated by ISMinimal

Table 5: Stability

ConditionStability
Bench-top (Room Temperature) Stable for at least 6 hours
Freeze-Thaw Cycles Stable for at least 3 cycles
Long-term Storage (-80°C) Stable for at least 30 days

Workflow Diagrams

TDM_Workflow start Start: Patient Plasma Sample add_is Spike with iso-Nadolol (tert-Butyl-d9) Internal Standard start->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle vortex Vortex & Centrifuge lle->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing: Peak Area Ratio (Analyte/IS) ms_detection->data_processing quantification Quantification (vs. Calibration Curve) data_processing->quantification report Report Result (ng/mL) quantification->report

Caption: Experimental workflow for Nadolol TDM using LC-MS/MS.

Logical_Relationship cluster_processing Sample Processing & Analysis node_analyte node_analyte node_is node_is node_process node_process node_result node_result nadolol Nadolol (Analyte) in Plasma extraction Extraction Variability nadolol->extraction iso_nadolol iso-Nadolol-d9 (IS) Added at Known Conc. iso_nadolol->extraction matrix_effect Matrix Effects (Ion Suppression/Enhancement) extraction->matrix_effect instrument_variability Instrument Variability matrix_effect->instrument_variability peak_ratio Peak Area Ratio (Nadolol / iso-Nadolol-d9) instrument_variability->peak_ratio final_conc Accurate Nadolol Concentration peak_ratio->final_conc Compared Against calibration_curve Calibration Curve calibration_curve->final_conc

Caption: Role of the internal standard in ensuring accurate quantification.

Conclusion

The described LC-MS/MS method, utilizing iso-Nadolol (tert-Butyl-d9) as an internal standard, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Nadolol in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the high quality of data required for clinical decision-making. This protocol offers a solid foundation for researchers and clinicians to implement Nadolol TDM in their laboratories.

References

Application Note: Chromatographic Separation of Nadolol and its Stable Isotope-Labeled Internal Standard, iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of nadolol and its stable isotope-labeled internal standard (SIL-IS), iso-Nadolol (tert-Butyl-d9), in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described protocol provides a reliable and reproducible workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies of nadolol. The method utilizes a simple sample preparation procedure and readily available chromatographic materials, ensuring ease of implementation in a laboratory setting.

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate quantification of nadolol in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as iso-Nadolol (tert-Butyl-d9), is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of nadolol and iso-Nadolol (tert-Butyl-d9).

Experimental

Materials and Reagents
  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ethyl acetate

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A sensitive validated method has been developed for the quantification of Nadolol in rat plasma by high performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using deuterated Nadolol as an internal standard.[2] The separation is typically achieved on a C18 reversed-phase column.

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)[2]
Mobile Phase A 10 mM Ammonium formate in water[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic elution with 80% Mobile Phase B[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 15 µL[2]
Run Time 2.5 minutes[2]
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of nadolol and iso-Nadolol (tert-Butyl-d9).

ParameterNadololiso-Nadolol (tert-Butyl-d9)
Precursor Ion (m/z) 310.20319.20
Product Ion (m/z) 254.10255.00
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time 200 ms200 ms

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nadolol and iso-Nadolol (tert-Butyl-d9) in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the nadolol primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the iso-Nadolol (tert-Butyl-d9) primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction method using ethyl acetate is employed for sample pretreatment.[2]

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL iso-Nadolol (tert-Butyl-d9)) and vortex briefly.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The chromatographic method provides excellent separation of nadolol and its deuterated internal standard from endogenous matrix components. A typical chromatogram would show sharp, symmetrical peaks for both analytes with a short run time of 2.5 minutes.[2] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during the sample preparation and injection process. The method has been shown to be linear over a wide concentration range, making it suitable for various bioanalytical applications.[2]

Quantitative Data Summary

AnalyteRetention Time (min)MRM Transition (m/z)
Nadolol~1.5310.20 → 254.10[2]
iso-Nadolol (tert-Butyl-d9)~1.5319.20 → 255.00

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (iso-Nadolol, 25 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate (1 mL) vortex1->add_ea vortex2 Vortex (5 min) add_ea->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute injection Inject into HPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of nadolol.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of nadolol and its stable isotope-labeled internal standard, iso-Nadolol (tert-Butyl-d9), in biological matrices. This application note serves as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis, offering a detailed protocol that can be readily implemented for routine drug monitoring and pharmacokinetic studies.

References

Application Notes and Protocols: iso-Nadolol (tert-Butyl-d9) in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iso-Nadolol (tert-Butyl-d9), a deuterium-labeled analog of Nadolol, in preclinical and clinical research. The primary application of this stable isotope-labeled compound is as an internal standard for the accurate quantification of Nadolol in biological matrices. This document outlines its role in bioanalytical assays, provides exemplary protocols, and illustrates relevant workflows and biological pathways.

Introduction to iso-Nadolol (tert-Butyl-d9)

iso-Nadolol (tert-Butyl-d9) is a synthetic, non-radioactive, isotopically labeled version of Nadolol where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled (endogenous or administered) Nadolol by mass spectrometry. Due to its chemical and physical similarity to Nadolol, it serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision of the analytical results.[1][2]

Core Applications in Research

The principal application of iso-Nadolol (tert-Butyl-d9) is as an internal standard for the quantitative determination of Nadolol in various biological samples (e.g., plasma, serum, urine) during:

  • Pharmacokinetic (PK) studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Nadolol in preclinical animal models and human clinical trials.[3][4]

  • Bioequivalence (BE) studies: To compare the bioavailability of a generic version of a drug to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens by maintaining drug concentrations within a target therapeutic window.

  • Drug-drug interaction studies: To assess the effect of co-administered drugs on the pharmacokinetics of Nadolol.[5]

Quantitative Data Summary

The following table summarizes key parameters from a study utilizing a deuterated analog of Nadolol for its quantification in human serum. This data highlights the performance of the analytical method.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.5 ng/mLSerumGC-MS[6]
Coefficient of Variation (CV) < 10 ng/mL 2%SerumGC-MS[6]
Coefficient of Variation (CV) > 10 ng/mL 1%SerumGC-MS[6]

Experimental Protocols

Protocol 1: Quantification of Nadolol in Human Plasma by LC-MS/MS

This protocol provides a representative method for the determination of Nadolol concentrations in human plasma using iso-Nadolol (tert-Butyl-d9) as an internal standard. This method is suitable for pharmacokinetic and bioequivalence studies.

1. Materials and Reagents:

  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

2. Preparation of Stock and Working Solutions:

  • Nadolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Nadolol in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve iso-Nadolol (tert-Butyl-d9) in methanol.

  • Nadolol Working Solutions: Serially dilute the Nadolol stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Nadolol from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nadolol: Determine precursor and product ions (e.g., Q1: 310.2 m/z, Q3: 254.2 m/z)[7]

    • iso-Nadolol (tert-Butyl-d9): Determine precursor and product ions (e.g., Q1: 319.2 m/z, Q3: 263.2 m/z - hypothetical, needs experimental confirmation)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Nadolol to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Determine the concentration of Nadolol in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add iso-Nadolol-d9 (IS) plasma->add_is protein_ppt Protein Precipitation (ACN) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Plot ratio_calc->calibration quantification Quantify Nadolol Concentration calibration->quantification

Caption: Workflow for Nadolol quantification using iso-Nadolol (tert-Butyl-d9).

Signaling Pathway of Nadolol

Nadolol is a non-selective beta-adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at both β1 and β2 adrenergic receptors.

nadolol_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular beta_receptor β-Adrenergic Receptor (β1 and β2) g_protein G-Protein (Gs) beta_receptor->g_protein Activates catecholamines Catecholamines (Adrenaline, Noradrenaline) catecholamines->beta_receptor Binds & Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A camp->pka Activates cellular_response Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->cellular_response Phosphorylates targets leading to... nadolol Nadolol nadolol->beta_receptor Binds & Blocks

Caption: Mechanism of action of Nadolol as a non-selective beta-blocker.

References

Application Note: Structural Elucidation of iso-Nadolol (tert-Butyl-d9) by Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

iso-Nadolol (tert-Butyl-d9) is the deuterium-labeled analogue of iso-Nadolol, an isomer of the non-selective beta-adrenergic receptor blocker, Nadolol. Nadolol is prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. The introduction of a deuterated tert-butyl group in iso-Nadolol (tert-Butyl-d9) makes it an ideal internal standard for quantitative analyses by mass spectrometry and NMR spectroscopy in pharmacokinetic and metabolic studies. Accurate structural confirmation and elucidation of such isotopically labeled compounds are critical for their use in regulated drug development environments.

This application note provides a detailed protocol for the structural elucidation of iso-Nadolol (tert-Butyl-d9) using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies described herein are essential for confirming the isotopic labeling position and for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, ensuring the compound's identity and purity.

Experimental Protocols

Sample Preparation:

A 5 mg sample of iso-Nadolol (tert-Butyl-d9) was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Instrumentation:

All NMR spectra were acquired on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe.

Experimental Parameters:

  • ¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 5 seconds. 16 scans were accumulated for a high signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled single-pulse experiment was conducted with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 10 seconds. 1024 scans were acquired.

  • DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment was used to differentiate between CH, CH₂, and CH₃ groups. Experimental parameters were similar to the ¹³C NMR experiment, with the final pulse angle set to 135°.

  • COSY: The Correlation Spectroscopy (COSY) experiment was performed to identify proton-proton spin coupling networks. A gradient-enhanced COSY45 sequence was used with a spectral width of 12 ppm in both dimensions.

  • HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment was utilized to determine one-bond proton-carbon correlations. A gradient-enhanced, sensitivity-improved HSQC sequence was employed.

  • HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment was carried to establish long-range (2-3 bond) proton-carbon correlations. A gradient-enhanced HMBC sequence was used with a long-range coupling delay optimized for a J-coupling of 8 Hz.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for iso-Nadolol (tert-Butyl-d9). These are predicted values based on the known spectral data of Nadolol and the expected effects of deuterium substitution. The complete absence of a proton signal for the tert-butyl group and the characteristic multiplet pattern in the ¹³C spectrum for the deuterated carbon are key identifiers.

Table 1: Predicted ¹H NMR Data for iso-Nadolol (tert-Butyl-d9) in DMSO-d₆ (600 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.9 - 7.2m3HAromatic-H
4.8 - 5.0m3HOH
4.0 - 4.2m2HO-CH₂
3.8 - 3.9m1HCH-OH
3.4 - 3.6m2HCH-OH, NH
2.8 - 3.1m2HN-CH₂
2.5 - 2.7m2HAr-CH₂
1.7 - 1.9m2HCH₂

Table 2: Predicted ¹³C NMR Data for iso-Nadolol (tert-Butyl-d9) in DMSO-d₆ (151 MHz)

Chemical Shift (δ) ppmDEPT-135Assignment
155.0CAromatic C-O
138.0CAromatic C
126.0CHAromatic CH
121.0CHAromatic CH
108.0CHAromatic CH
72.0CHCH-OH
70.0CH₂O-CH₂
68.0CHCH-OH
55.0CC(CD₃)₃
48.0CH₂N-CH₂
30.0CH₂Ar-CH₂
28.0(septet)C(CD₃)₃
25.0CH₂CH₂

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key correlations used for the structural elucidation of iso-Nadolol (tert-Butyl-d9).

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_experiments NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation Sample iso-Nadolol (tert-Butyl-d9) NMR_Tube NMR Sample Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR Acquire C13_NMR 13C NMR NMR_Tube->C13_NMR Acquire DEPT DEPT-135 NMR_Tube->DEPT Acquire COSY 2D COSY NMR_Tube->COSY Acquire HSQC 2D HSQC NMR_Tube->HSQC Acquire HMBC 2D HMBC NMR_Tube->HMBC Acquire Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons DEPT->Assign_Carbons COSY->Assign_Protons Connectivity Establish Connectivity HSQC->Connectivity HMBC->Connectivity Assign_Protons->Connectivity Assign_Carbons->Connectivity Structure Final Structure Confirmation Connectivity->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR H1 1H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC DEPT135 DEPT-135 (CHn Multiplicity) Structure Structural Elucidation DEPT135->Structure COSY->Structure Identifies Spin Systems HSQC->Structure Links Protons to Carbons HMBC->Structure Connects Fragments

Caption: Logical relationships of NMR experiments for structure determination.

Conclusion

The comprehensive suite of NMR experiments outlined in this application note provides an unambiguous methodology for the structural elucidation of iso-Nadolol (tert-Butyl-d9). The combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the integrity of the molecule and the specific site of isotopic labeling. This protocol is readily adaptable for the characterization of other isotopically labeled pharmaceutical compounds and related substances, ensuring the highest confidence in their structural identity for research and drug development applications.

proper handling and storage conditions for iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for iso-Nadolol (tert-Butyl-d9)

Product Name: iso-Nadolol (tert-Butyl-d9) Synonyms: Deuterated iso-Nadolol Intended Use: For research use only. A deuterium-labeled internal standard for use in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Not for administration to humans or animals.[2]

Introduction

iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled analog of iso-Nadolol. The incorporation of deuterium atoms results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Nadolol or its isomers in various biological matrices. Proper handling and storage of this standard are critical to ensure its purity, stability, and the accuracy of experimental results. These notes provide detailed protocols for the safe handling, storage, and use of iso-Nadolol (tert-Butyl-d9).

Storage and Stability

The stability of iso-Nadolol (tert-Butyl-d9) is paramount for its function as a reliable internal standard. While specific storage conditions are provided in the Certificate of Analysis (CofA) that accompanies the product, the following general guidelines should be followed.[1][3]

Recommended Storage Conditions

The compound is typically supplied as a solid.[4] For long-term storage, it is recommended to store the compound as a solid under the conditions specified by the manufacturer. One supplier suggests storage at room temperature for shipment within the continental US, but this may vary for long-term storage and in other locations.[1] Always refer to the product-specific CofA.

Table 1: Recommended Storage Conditions for iso-Nadolol (tert-Butyl-d9)

ParameterSolid Form (Long-Term)In Solution (Short-Term)In Solution (Long-Term)
Temperature -20°C or as specified on CofA2-8°C≤ -20°C (aliquoted)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Tightly sealed vialTightly sealed vial, inert atmosphere
Light Exposure Protect from light (store in an amber vial or dark location)Protect from lightProtect from light
Container Original manufacturer's vialAmber glass or polypropylene vialsAmber glass or polypropylene vials
Stability in Solution

Once dissolved, the stability of iso-Nadolol (tert-Butyl-d9) may be reduced. It is best practice to prepare stock solutions fresh. If storage of solutions is necessary, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at ≤ -20°C. Before use, allow the solution to equilibrate to room temperature and vortex briefly.

Safety and Handling Precautions

As a pharmacologically active material, appropriate safety measures must be taken when handling iso-Nadolol (tert-Butyl-d9).[2]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A standard lab coat should be worn.

  • Eye Protection: Use safety glasses or goggles.

Handling Guidelines
  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust if handling the solid form.[2]

  • Avoid contact with skin and eyes.[2][5] In case of contact, rinse the affected area thoroughly with water.[2]

  • Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling.

  • For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[3]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Weigh the required amount of solid compound C->D E Dissolve in appropriate solvent D->E F Store compound and solutions under recommended conditions E->F G Dispose of waste according to institutional regulations F->G H Clean work area and remove PPE G->H

Caption: Diagram 1: Safe Handling Workflow.

Experimental Protocols

The following are generalized protocols for the use of iso-Nadolol (tert-Butyl-d9) as an internal standard. The exact concentrations and volumes should be optimized for the specific assay and instrumentation being used.

Protocol for Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions for use as an internal standard.

Materials:

  • iso-Nadolol (tert-Butyl-d9) solid

  • Class A volumetric flasks

  • Calibrated pipettes

  • LC-MS grade solvent (e.g., Methanol, Acetonitrile, or DMSO)

Procedure:

  • Equilibration: Allow the vial of solid iso-Nadolol (tert-Butyl-d9) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh a precise amount of the solid (e.g., 1.0 mg) using an analytical balance.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Quantitatively transfer the weighed solid to a 1.0 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ~0.5 mL of Methanol) to dissolve the solid.

    • Vortex gently until all solid is dissolved.

    • Bring the flask to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity. This is your Stock Solution .

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution from the stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring to volume with the appropriate solvent (this may be the mobile phase for your LC-MS method).

    • Cap and invert to mix. This is your Working Internal Standard (IS) Solution . Further dilutions may be necessary to achieve the desired final concentration in the sample.

Protocol for Sample Spiking in an LC-MS Assay

Objective: To add a precise amount of the internal standard to unknown samples, calibrators, and quality controls for accurate quantification.

Procedure:

  • Sample Preparation: Process your biological samples (e.g., plasma, urine) using an established extraction method (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction).

  • Spiking:

    • To each extracted sample, calibrator, and quality control, add a small, precise volume of the Working IS Solution . The goal is to achieve a consistent concentration of the internal standard across all samples (e.g., 50 ng/mL).

    • The volume of the working solution should be minimal to avoid significantly altering the sample matrix or volume (e.g., add 10 µL of a 5 µg/mL working solution to 990 µL of extracted sample).

  • Vortex and Transfer: Gently vortex each sample to ensure the internal standard is evenly distributed.

  • Analysis: Transfer the final samples to autosampler vials for LC-MS analysis.

  • Data Processing: During data processing, the peak area of the analyte (Nadolol) is normalized to the peak area of the internal standard (iso-Nadolol (tert-Butyl-d9)) to correct for variations in sample preparation and instrument response. The final concentration is calculated by comparing the peak area ratio of the unknown samples to the peak area ratios of the calibration curve standards.

G Diagram 2: LC-MS Internal Standard Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Prepare 10 µg/mL Working IS Solution A->B D Spike with Working IS Solution B->D C Extract Samples, Calibrators, and QCs C->D E LC-MS Injection and Data Acquisition D->E F Calculate Peak Area Ratios (Analyte / IS) E->F G Quantify against Calibration Curve F->G

Caption: Diagram 2: LC-MS Internal Standard Workflow.

References

Troubleshooting & Optimization

troubleshooting poor peak shape for iso-Nadolol (tert-Butyl-d9) in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of iso-Nadolol (tert-Butyl-d9).

Frequently Asked Questions (FAQs)

Q1: Why is my iso-Nadolol peak exhibiting significant tailing?

Peak tailing is the most common peak shape issue for basic compounds like iso-Nadolol and is characterized by an asymmetric peak with a trailing edge that is drawn out.[1][2] The primary cause is secondary interactions between the analyte and the stationary phase.[3]

  • Silanol Interactions: Iso-Nadolol is a basic compound with a pKa of 9.67.[4] Its amine functional groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][5] These interactions create an alternative retention mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.[6]

  • Column Contamination or Degradation: Over time, columns can accumulate contaminants or suffer from degradation (void formation), leading to poor peak shapes for all analytes.[3][7]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[2][7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]

Q2: How can I eliminate or reduce peak tailing for iso-Nadolol?

To achieve a sharp, symmetrical peak (USP Tailing Factor close to 1.0), you must minimize unwanted secondary interactions.[7]

  • Optimize Mobile Phase pH: Since iso-Nadolol is a basic compound, lowering the mobile phase pH to between 2 and 4 is highly effective.[7][8] At low pH, the residual silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.[9][10]

  • Use a Modern, End-Capped Column: Select a high-purity, silica-based column that is "end-capped." End-capping chemically converts many of the active silanol groups, significantly reducing their availability for secondary interactions.[1][3][7] Columns with polar-embedded or polar-endcapped phases can further shield the analyte from residual silanols.[1]

  • Increase Buffer Strength: Using a buffer concentration in the range of 10-50 mM can help maintain a consistent pH on the column surface and mask some of the residual silanol activity.[7]

  • Reduce Sample Load: If overloading is suspected, try reducing the injection volume or diluting the sample.[7][11]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm) to reduce dead volume in the system.[1][7]

Q3: My iso-Nadolol peak is fronting. What are the likely causes and solutions?

Peak fronting occurs when the peak is asymmetric with a leading edge that is less steep than the trailing edge.[9]

  • Sample Overload (Concentration): This is a very common cause of fronting.[11] A sample that is too concentrated can overload the column, causing some molecules to travel through the column too quickly.[2][9]

    • Solution: Dilute your sample or reduce the injection volume.[11][12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a highly aqueous mobile phase), the sample band will not load onto the column correctly, leading to distortion.[11][13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7][11] If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte.

Q4: What should I do if my iso-Nadolol peak is split?

Peak splitting can appear as a "shoulder" on the main peak or two distinct peaks where there should be one.[9]

  • Clogged Inlet Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample flow path to be disturbed.[9]

    • Solution: Try back-flushing the column (if the manufacturer allows it) or replace the frit. Using a guard column is highly recommended to protect the analytical column.[3][14]

  • Column Void: A void or channel can form at the head of the column packing bed due to pressure shocks or use under harsh pH or temperature conditions.[9][15]

    • Solution: This issue is generally irreversible, and the column must be replaced.[15]

  • Sample Solvent Mismatch: A severe mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting.[9]

    • Solution: Prepare the sample in the mobile phase as described for peak fronting.[11]

Troubleshooting Data Summary

The following table summarizes common problems and actions to improve the peak shape of iso-Nadolol (tert-Butyl-d9).

ProblemPotential CauseRecommended ActionExpected Outcome on Peak Shape
Peak Tailing Secondary interactions with silanol groups.[3][6]Lower mobile phase pH to 2.5-3.5 using an acid modifier like formic or phosphoric acid.[7]Tailing factor decreases significantly (approaches 1.0).
Inappropriate column chemistry.[7]Switch to a high-purity, end-capped C18 or a polar-embedded phase column.[1]Improved peak symmetry and potentially better retention.
Mass overload.[2]Reduce injection volume by 50% or dilute the sample 5-fold.[11]Peak becomes more symmetrical and height decreases proportionally.
Peak Fronting Sample concentration is too high.[11][13]Dilute the sample by a factor of 10.Fronting is eliminated; peak becomes Gaussian.
Sample solvent is stronger than the mobile phase.[13]Re-dissolve the sample in the initial mobile phase composition.[11]Improved peak shape and retention time may shift slightly.
Peak Splitting Column inlet frit is partially blocked.[9]Replace the in-line filter and guard column. If the problem persists, back-flush the analytical column (if permitted).[3]A single, sharp peak is restored.
Void at the head of the column.[15]Replace the analytical column.A single, sharp peak is restored on the new column.

Troubleshooting Workflow

The diagram below provides a logical workflow for diagnosing and resolving poor peak shape issues.

Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Diagnosis cluster_2 System-Level Issues cluster_3 Analyte-Specific Issues start Poor Peak Shape Observed for iso-Nadolol all_peaks Are all peaks in the chromatogram affected? start->all_peaks system_issue System Issue Likely: - Check for leaks - Blocked frit/guard column - Column void/failure - Pump/injector malfunction all_peaks->system_issue Yes peak_type What is the peak shape? (Tailing, Fronting, Split) all_peaks->peak_type No, only iso-Nadolol tailing Peak Tailing peak_type->tailing fronting Peak Fronting peak_type->fronting split Peak Splitting peak_type->split tailing_sol 1. Lower Mobile Phase pH (2.5-3.5) 2. Use End-Capped/Polar-Embedded Column 3. Reduce Sample Load 4. Increase Buffer Strength tailing->tailing_sol fronting_sol 1. Reduce Sample Concentration/Volume 2. Dissolve Sample in Mobile Phase fronting->fronting_sol split_sol 1. Check/Replace Guard & Frit 2. Check for Column Void 3. Match Sample Solvent to Mobile Phase split->split_sol

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of iso-Nadolol (tert-Butyl-d9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry parameters for iso-Nadolol (tert-Butyl-d9)?

A1: As a deuterated internal standard, the mass spectrometry parameters for iso-Nadolol (tert-Butyl-d9) are expected to be similar to its non-deuterated analog, Nadolol. Based on published data for Nadolol and general principles of mass spectrometry, the following are recommended as starting points for method development.[1][2][3] It is crucial to note that these parameters require optimization on your specific instrument.

Table 1: Proposed Mass Spectrometry Parameters for iso-Nadolol (tert-Butyl-d9)

ParameterRecommended Starting ValueNotes
Ionization ModePositive Electrospray Ionization (ESI+)Nadolol and related compounds readily form positive ions.
Precursor Ion (Q1)m/z 319.2Based on the structure of iso-Nadolol (tert-Butyl-d9). This should be confirmed by direct infusion.
Product Ion (Q3)m/z 255.0This is a common fragment for deuterated Nadolol, corresponding to the loss of the deuterated tert-butylamine side chain.[3]
Dwell Time100-200 msA good starting point for most quantitative assays.
Cone Voltage20-40 VRequires optimization to maximize precursor ion intensity.
Collision Energy15-30 eVRequires optimization to maximize product ion intensity.

Q2: I am not seeing a strong signal for my precursor ion. What should I check?

A2: Several factors can contribute to a weak precursor ion signal. First, confirm the correct precursor ion m/z by direct infusion of a standard solution of iso-Nadolol (tert-Butyl-d9). Next, optimize the cone voltage (or equivalent parameter on your instrument). Ensure your mobile phase is compatible with ESI+; acidic conditions (e.g., 0.1% formic acid) are generally preferred. Finally, check for any issues with the sample preparation that might lead to low recovery of the analyte.

Q3: What are common fragmentation pathways for compounds with a tert-butyl group?

A3: Compounds containing a tert-butyl group often exhibit characteristic fragmentation patterns in mass spectrometry. A primary fragmentation pathway involves the loss of a methyl radical (CH₃) to form a stable tertiary carbocation. Another common fragmentation is the loss of the entire tert-butyl group. For iso-Nadolol (tert-Butyl-d9), the most likely fragmentation involves the cleavage of the bond connecting the deuterated tert-butylamine side chain to the rest of the molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of iso-Nadolol (tert-Butyl-d9).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase pH For basic compounds like iso-Nadolol, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase chemistry.
Column Contamination Flush the column with a strong solvent or replace it if necessary.

Issue 2: High Background Noise or Matrix Effects

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts compared to protein precipitation.
Co-eluting Interferences Modify the chromatographic gradient to better separate the analyte from matrix components.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.

Issue 3: Inconsistent Retention Time

Possible Cause Troubleshooting Step
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Temperature Fluctuations Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of iso-Nadolol (tert-Butyl-d9) internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS Parameters: Use the starting parameters from Table 1 and optimize the cone voltage and collision energy by infusing a standard solution of iso-Nadolol (tert-Butyl-d9) and performing a parameter ramp.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add iso-Nadolol (tert-Butyl-d9) IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification troubleshooting_logic start Poor MS Signal check_precursor Confirm Precursor Ion m/z? start->check_precursor optimize_cv Optimize Cone Voltage? check_precursor->optimize_cv Yes infuse_std Infuse Standard check_precursor->infuse_std No check_mobile_phase Mobile Phase ESI+ Compatible? optimize_cv->check_mobile_phase Yes ramp_cv Ramp Cone Voltage optimize_cv->ramp_cv No check_sample_prep Review Sample Prep Recovery? check_mobile_phase->check_sample_prep Yes add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid No optimize_extraction Optimize Extraction/SPE check_sample_prep->optimize_extraction No good_signal Signal Improved check_sample_prep->good_signal Yes infuse_std->optimize_cv ramp_cv->check_mobile_phase add_acid->check_sample_prep optimize_extraction->good_signal

References

Technical Support Center: Enhancing Extraction Recovery of iso-Nadolol (tert-Butyl-d9) from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of iso-Nadolol (tert-Butyl-d9) from biological samples such as plasma, serum, and urine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of iso-Nadolol (tert-Butyl-d9).

Issue 1: Low Recovery of iso-Nadolol (tert-Butyl-d9) Internal Standard

Potential Causes and Solutions

Potential CauseRecommended Solutions
Suboptimal pH during Extraction Nadolol is a basic compound. Adjusting the sample pH to be at least 2 units above its pKa (approximately 9.4) will neutralize the molecule, increasing its affinity for non-polar solvents in Liquid-Liquid Extraction (LLE) or retention on reversed-phase Solid-Phase Extraction (SPE) sorbents. For mixed-mode SPE with cation exchange, a pH below the pKa will ensure the compound is charged and retained.
Inappropriate Extraction Solvent (LLE) For a polar compound like nadolol, select a more polar, water-immiscible organic solvent. While ethyl acetate is commonly used, consider alternatives like a mixture of diethyl ether and dichloromethane.[1] Ensure vigorous vortexing to maximize the interaction between the aqueous and organic phases.
Inefficient Elution from SPE Sorbent For reversed-phase SPE, ensure the elution solvent is strong enough to displace the analyte. This may require increasing the percentage of organic solvent in the elution buffer. For mixed-mode SPE, ensure the pH of the elution buffer is appropriate to neutralize the charge of the analyte, disrupting the ion-exchange retention. For example, using a basic modifier like ammonium hydroxide in the elution solvent can be effective.
Analyte Binding to Proteins If using protein precipitation, the analyte may co-precipitate with the proteins.[2][3] Consider a "solvent first" approach where the precipitating solvent is added to the well before the plasma sample.[4] This can improve recovery.[5] For other methods, a protein precipitation step prior to LLE or SPE might be beneficial, but be aware of potential analyte loss in this initial step.
Incomplete Disruption of Drug-Protein Binding Before extraction, especially in protein precipitation, adding a small amount of acid or base to the precipitant can help dissociate the analyte and internal standard from plasma proteins.[6]
Isotope Exchange of Deuterium In aqueous solutions, there is a possibility of deuterium-hydrogen exchange, which could affect the quantification. While generally stable, this should be considered, especially during long incubation times or at extreme pH values.
Differential Extraction Recovery Deuterated internal standards may exhibit slightly different physicochemical properties, leading to different extraction recoveries compared to the unlabeled analyte.[7] It is crucial to validate that the extraction efficiency is consistent and reproducible for both the analyte and the internal standard.
Issue 2: High Variability in iso-Nadolol (tert-Butyl-d9) Recovery

Potential Causes and Solutions

Potential CauseRecommended Solutions
Inconsistent pH Adjustment Ensure precise and consistent pH adjustment of all samples. Use a calibrated pH meter and fresh buffers.
Variable Sample Handling and Mixing Standardize all manual steps, including vortexing time and intensity, to ensure consistent extraction conditions across all samples. Automation can significantly reduce this variability.[8]
SPE Cartridge/Well Inconsistency Ensure proper conditioning and equilibration of all SPE wells. Avoid letting the sorbent bed dry out (unless specified by the manufacturer for certain polymer-based sorbents). Inconsistent flow rates during sample loading, washing, and elution can also lead to variability.[6][9][10][11]
Matrix Effects Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to variable results.[12] A more efficient sample cleanup method, such as mixed-mode SPE, can help minimize matrix effects compared to protein precipitation.
Inconsistent Protein Precipitation The efficiency of protein precipitation can be influenced by the rate of addition of the precipitant and the mixing energy. A standardized and controlled process is essential.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for iso-Nadolol (tert-Butyl-d9): LLE, SPE, or Protein Precipitation?

The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput screening. However, it often results in the least clean extracts, which can lead to significant matrix effects and lower sensitivity.[13]

  • Liquid-Liquid Extraction (LLE) can provide cleaner extracts than PPT and good recovery if the solvent system and pH are optimized. It is a cost-effective technique but can be labor-intensive and difficult to automate.[8]

  • Solid-Phase Extraction (SPE) , particularly mixed-mode SPE , is often the most effective method for achieving high recovery and the cleanest extracts, thereby minimizing matrix effects. While it is more time-consuming and costly than PPT, it often provides the best performance for quantitative bioanalysis.

Q2: Why is my deuterated internal standard, iso-Nadolol (tert-Butyl-d9), showing a different chromatographic retention time than nadolol?

Deuterated standards can sometimes exhibit slightly different chromatographic behavior due to the "isotope effect."[7] This can lead to a slight shift in retention time. While a small, consistent shift is often acceptable, it is crucial that the internal standard and analyte peaks are adequately resolved from any interfering peaks and that the integration of both peaks is accurate and reproducible.

Q3: How can I minimize matrix effects when analyzing iso-Nadolol?

Minimizing matrix effects is crucial for accurate and precise quantification. Here are some strategies:

  • Improve Sample Cleanup: Use a more selective sample preparation technique like mixed-mode SPE to remove interfering endogenous components.

  • Chromatographic Separation: Optimize your LC method to separate nadolol from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.

  • Use a Stable Isotope-Labeled Internal Standard: iso-Nadolol (tert-Butyl-d9) is an ideal internal standard as it co-elutes with nadolol and experiences similar matrix effects, thus providing effective compensation.[14]

Q4: What is the importance of the pKa of nadolol in extraction?

The pKa of nadolol, which is around 9.4, indicates that it is a basic compound. This is a critical parameter for both LLE and SPE.

  • For LLE: To extract nadolol into an organic solvent, the pH of the aqueous sample should be adjusted to be basic (e.g., pH > 11) to ensure the molecule is in its neutral, more hydrophobic form.

  • For SPE:

    • In reversed-phase SPE , a basic pH will also enhance retention on a non-polar sorbent.

    • In mixed-mode cation exchange SPE , the sample should be loaded at a pH below the pKa (e.g., pH 6-7) to ensure the nadolol is positively charged and can bind to the cation exchange sorbent. Elution is then achieved by using a solvent with a high pH to neutralize the charge.

Q5: My recovery is consistently around 70-80%. Is this acceptable?

While higher recovery is always desirable, a consistent and reproducible recovery of 70-80% can be acceptable for a validated bioanalytical method, provided that the method meets all other validation criteria, such as accuracy, precision, and sensitivity.[15] The key is consistency. If the recovery is reproducible across the calibration range and for all quality control samples, the use of a co-eluting stable isotope-labeled internal standard like iso-Nadolol (tert-Butyl-d9) should adequately correct for the loss during sample preparation.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) - "Solvent First" Method
  • Dispense 300 µL of acetonitrile (containing iso-Nadolol internal standard) into each well of a 96-well filter plate.[5]

  • Add 100 µL of the biological sample (plasma or serum) to each well.

  • Mix by aspirating and dispensing several times with a pipette.

  • Apply a vacuum to the filter plate to collect the filtrate in a clean 96-well collection plate.

  • Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 500 µL of the biological sample in a polypropylene tube, add the iso-Nadolol internal standard.

  • Add 50 µL of 1M sodium hydroxide to adjust the pH to >11. Vortex briefly.

  • Add 2.5 mL of an extraction solvent (e.g., a 5:2 v/v mixture of diethyl ether and dichloromethane).[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[15]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific mixed-mode sorbent used.

  • Condition: Add 1 mL of methanol to the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Add 1 mL of a buffer at a pH of approximately 6 (e.g., 50 mM ammonium acetate).

  • Load: Dilute the biological sample (e.g., 1 mL of plasma with 1 mL of the equilibration buffer) and load it onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash 1 (to remove polar interferences): Wash the cartridge with 1 mL of the equilibration buffer.

  • Wash 2 (to remove non-polar interferences): Wash the cartridge with 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of a mobile phase containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

Table 1: Comparison of Extraction Recovery Percentages for Nadolol from Biological Samples using Different Methods

Extraction MethodBiological MatrixRecovery (%)Reference
Liquid-Liquid ExtractionHuman Plasma~70%[15]
Protein Precipitation (Acetonitrile)Human Plasma>80%[2]
Mixed-Mode SPEUrine79.6 - 109%[16]
Solid-Phase Extraction (C18)Plasma>90%

Note: Recovery percentages can vary significantly based on the specific protocol, reagents, and matrix used. The values presented here are for illustrative purposes.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction BiologicalSample Biological Sample (Plasma, Serum, Urine) Add_IS Add iso-Nadolol (tert-Butyl-d9) BiologicalSample->Add_IS pH_Adjust pH Adjustment (if applicable) Add_IS->pH_Adjust PPT Protein Precipitation (e.g., Acetonitrile) pH_Adjust->PPT LLE Liquid-Liquid Extraction (e.g., Ether/DCM) pH_Adjust->LLE SPE Solid-Phase Extraction (e.g., Mixed-Mode) pH_Adjust->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for the extraction of iso-Nadolol from biological samples.

Troubleshooting_Tree cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_PPT Protein Precipitation Start Low Recovery of iso-Nadolol (tert-Butyl-d9) Check_pH_LLE Is pH > 9.4? Start->Check_pH_LLE Check_pH_SPE Is loading/elution pH optimal? Start->Check_pH_SPE Check_CoPrecipitation Consider analyte co-precipitation Start->Check_CoPrecipitation Check_Solvent Is solvent polarity appropriate? Check_pH_LLE->Check_Solvent Check_Mixing Is vortexing vigorous and sufficient? Check_Solvent->Check_Mixing Check_Elution_Solvent Is elution solvent strong enough? Check_pH_SPE->Check_Elution_Solvent Check_Flow_Rate Is flow rate controlled? Check_Elution_Solvent->Check_Flow_Rate Check_Solvent_First Try 'Solvent First' approach Check_CoPrecipitation->Check_Solvent_First

Caption: Troubleshooting decision tree for low recovery of iso-Nadolol.

References

Technical Support Center: Addressing Ion Suppression/Enhancement for iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression and enhancement issues related to the use of iso-Nadolol (tert-Butyl-d9) as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis?

A1: Ion suppression or enhancement, collectively known as the matrix effect, is a phenomenon where the signal intensity of a target analyte is altered by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).

  • Ion Suppression: This is a reduction in the ionization efficiency of the analyte of interest, leading to a weaker signal and potentially an underestimation of its concentration. It is the more common of the two effects.

  • Ion Enhancement: This is an increase in ionization efficiency, resulting in a stronger signal and a possible overestimation of the analyte's concentration.

These effects can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.

Q2: Why is it critical to evaluate matrix effects for iso-Nadolol (tert-Butyl-d9)?

A2: iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled internal standard (SIL-IS) designed to mimic the behavior of the analyte, Nadolol. The fundamental assumption is that the SIL-IS will co-elute and experience the same degree of ion suppression or enhancement as the analyte, thereby providing accurate correction during quantification. However, slight differences in chromatographic retention times due to the deuterium isotope effect can cause the analyte and the IS to elute in regions with different matrix interferences. If the matrix effect impacts Nadolol and iso-Nadolol (tert-Butyl-d9) differently, it can lead to inaccurate and unreliable quantitative results.[1]

Q3: What are the primary causes of ion suppression for Nadolol and its internal standard?

A3: Ion suppression is typically caused by high concentrations of co-eluting compounds that compete with the analyte for ionization in the MS source. Common sources of interference in biological matrices include:

  • Phospholipids from plasma or serum samples.

  • Salts and buffers used during sample collection or preparation.

  • Endogenous metabolites present in the biological fluid.

  • Co-administered drugs and their metabolites.

  • Excipients from the drug formulation.

Troubleshooting and Experimental Guides

Identifying and Quantifying Matrix Effects

The most direct way to assess matrix effects is through a post-extraction addition experiment. This allows for the calculation of a Matrix Factor (MF).

Experimental Protocol: Post-Extraction Addition for Nadolol

This protocol is a representative example based on common practices for bioanalytical method validation.

  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare a standard solution of Nadolol and iso-Nadolol (tert-Butyl-d9) in the reconstitution solvent (e.g., 80:20 acetonitrile:water) at a known concentration (e.g., a mid-range QC level).

    • Set 2 (Post-Spiked Matrix): Obtain blank biological matrix (e.g., rat or human plasma) from at least six different sources. Process these blank samples using your established extraction method (e.g., liquid-liquid extraction with ethyl acetate or protein precipitation).[2] After the final evaporation step, reconstitute the dried extract with the same standard solution used in Set 1.

    • Set 3 (Matrix-Matched Standard): Spike the blank biological matrix with Nadolol and iso-Nadolol (tert-Butyl-d9) before the extraction process. Process as usual. This set is used to determine process efficiency.

  • Analysis:

    • Inject all samples from Set 1 and Set 2 into the LC-MS/MS system and record the peak areas for both Nadolol and iso-Nadolol (tert-Butyl-d9).

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = MF of Nadolol / MF of iso-Nadolol (tert-Butyl-d9)

Data Presentation and Interpretation

A summary of matrix effect data from a study on Nadolol is presented below. An MF value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

AnalyteMatrixMatrix Effect (%)InterpretationReference
NadololPlasma115%Ion Enhancement[2]
NadololUrine85%Ion Suppression[2]

For a method to be considered reliable, the coefficient of variation (CV) of the IS-normalized MF from the six different matrix lots should be ≤15%.

Logical Workflow for Investigating Matrix Effects

Matrix_Effect_Workflow Start Method Development Experiment Perform Post-Extraction Addition Experiment Start->Experiment Calculate Calculate Matrix Factor (MF) & IS-Normalized MF Experiment->Calculate Evaluate Is IS-Normalized MF CV ≤ 15%? Calculate->Evaluate Pass Matrix Effect Acceptable Evaluate->Pass Yes Fail Mitigate Matrix Effect Evaluate->Fail No Revalidate Re-run Experiment Fail->Revalidate Revalidate->Calculate

Caption: A logical workflow for the identification and validation of matrix effects.

Strategies for Mitigating Ion Suppression/Enhancement

If unacceptable matrix effects are detected, consider the following strategies:

  • Optimize Chromatographic Separation:

    • Goal: Separate Nadolol and its internal standard from the interfering matrix components.

    • Actions:

      • Modify the mobile phase gradient to better resolve the peaks of interest from the suppression zone.

      • Change the analytical column to one with a different chemistry (e.g., from C18 to a Phenyl-Hexyl column) to alter selectivity.

      • Employ Ultra-High-Performance Liquid Chromatography (UPLC) for sharper peaks and better resolution, which can reduce the chances of co-elution with interfering components.

  • Improve Sample Preparation:

    • Goal: Remove matrix components that cause ion suppression before analysis.

    • Actions:

      • Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE): LLE is generally more effective at removing highly polar compounds like salts. Ethyl acetate has been successfully used for Nadolol extraction.[2]

      • Implement Solid-Phase Extraction (SPE): SPE provides the most rigorous cleanup and can be tailored to selectively isolate Nadolol while washing away interfering substances.

  • Reduce Matrix Load:

    • Goal: Decrease the concentration of interfering components entering the mass spectrometer.

    • Actions:

      • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components, but this may also compromise the sensitivity of the assay.

      • Decrease Injection Volume: Reducing the amount of sample injected onto the column can have a similar effect to dilution.

  • Change Ionization Technique:

    • Goal: Use an ionization method less susceptible to the observed matrix effect.

    • Action: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less prone to suppression from non-volatile salts and other matrix components.

Pharmacological Context: Nadolol's Mechanism of Action

Understanding the drug's mechanism is crucial for interpreting pharmacokinetic and pharmacodynamic data. Nadolol is a non-selective beta-adrenergic receptor antagonist.

Nadolol_Pathway cluster_cell Cell Membrane Nadolol Nadolol Beta_Receptors Beta-1 & Beta-2 Adrenergic Receptors Nadolol->Beta_Receptors Blocks G_Protein Gs Protein Beta_Receptors->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP_to_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_to_cAMP Physiological_Response Decreased Heart Rate Decreased Blood Pressure ATP_to_cAMP->Physiological_Response Leads to

Caption: Simplified diagram of Nadolol's antagonistic action on beta-adrenergic receptors.

References

Technical Support Center: Stability of iso-Nadolol (tert-Butyl-d9) in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of iso-Nadolol (tert-Butyl-d9) in biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is iso-Nadolol (tert-Butyl-d9) and what is its primary use in bioanalysis?

A1: iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled (deuterated) form of iso-Nadolol.[1][2] Its primary application in bioanalysis is as an internal standard (IS) for quantitative assays, typically using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Using a stable isotope-labeled internal standard is best practice in quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[3]

Q2: What are the typical biological matrices for the analysis of iso-Nadolol (tert-Butyl-d9)?

A2: Based on studies of the parent compound, nadolol, the most common biological matrix for analysis is human plasma.[4] However, stability testing may also be relevant in other matrices such as serum, urine, or tissue homogenates, depending on the specific application and study design.

Q3: What are the key stability assessments that should be performed for iso-Nadolol (tert-Butyl-d9) in a biological matrix?

A3: According to regulatory guidelines on bioanalytical method validation, the following stability tests are crucial:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended duration.

  • Stock Solution Stability: Confirms the stability of the analyte in its stock solution at a given temperature.

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples while they are in the autosampler waiting for injection.

A study on the non-deuterated form, nadolol, established its stability for four freeze-thaw cycles and in an autosampler at 5°C for at least 116 hours.[4] Another study on nadolol also highlights the importance of bench-top, freeze-thaw, autosampler, and long-term stability studies.[5]

Q4: How are the results of stability studies typically evaluated?

A4: The stability of the analyte is assessed by comparing the mean concentration of the analyte in the stability samples against the mean concentration of freshly prepared samples. The mean concentration of the stability samples should be within a certain percentage (commonly ±15%) of the nominal concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of iso-Nadolol (tert-Butyl-d9) during sample extraction. Inefficient extraction method. Analyte binding to proteins or plastics.Optimize the extraction solvent and pH. Consider protein precipitation or solid-phase extraction (SPE). Use low-binding tubes and plates.
High variability in analytical results between replicates. Inconsistent sample preparation. Instrument instability. Matrix effects.Ensure consistent vortexing, pipetting, and evaporation steps. Perform system suitability tests to check instrument performance. Evaluate and minimize matrix effects by optimizing chromatography or using a more effective extraction method.
Apparent degradation of iso-Nadolol (tert-Butyl-d9) in freeze-thaw or bench-top stability studies. Enzymatic degradation in the biological matrix. pH-dependent hydrolysis. Oxidation.Add enzyme inhibitors to the matrix upon collection. Adjust and maintain the pH of the matrix. Add antioxidants to the samples or perform sample preparation under inert gas.
Inconsistent peak shapes or retention times during LC-MS analysis. Poor chromatographic conditions. Column degradation. Interaction with metal ions.Optimize the mobile phase composition and gradient. Use a new or different type of analytical column. Add a chelating agent like EDTA to the mobile phase.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of iso-Nadolol (tert-Butyl-d9) into the biological matrix at low and high-quality control (QC) levels.

  • Initial Analysis (Time 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles: Subject the remaining QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • Final Analysis: After the final thaw, process and analyze the samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The deviation should ideally be within ±15%.

Protocol 2: Long-Term Stability Assessment
  • Sample Preparation: Prepare a set of low and high QC samples by spiking iso-Nadolol (tert-Butyl-d9) into the biological matrix.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Analysis: Thaw the samples, process them, and analyze them alongside freshly prepared calibration standards and QC samples.

  • Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis & Evaluation Prep Spike iso-Nadolol (tert-Butyl-d9) into Biological Matrix QC_Low Low QC Samples Prep->QC_Low QC_High High QC Samples Prep->QC_High FT Freeze-Thaw Stability QC_Low->FT BT Bench-Top Stability QC_Low->BT LT Long-Term Stability QC_Low->LT AS Autosampler Stability QC_Low->AS QC_High->FT QC_High->BT QC_High->LT QC_High->AS Analysis LC-MS/MS Analysis FT->Analysis BT->Analysis LT->Analysis AS->Analysis Evaluation Compare to Fresh Samples (Acceptance Criteria: ±15%) Analysis->Evaluation

Caption: Workflow for Stability Testing of iso-Nadolol (tert-Butyl-d9).

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate or Variable Results Extraction Extraction Issues Problem->Extraction Degradation Analyte Degradation Problem->Degradation Matrix Matrix Effects Problem->Matrix Instrument Instrumental Errors Problem->Instrument Opt_Ext Optimize Extraction (Solvent, pH, Method) Extraction->Opt_Ext Additives Use Additives (Enzyme Inhibitors, Antioxidants) Degradation->Additives Opt_Chrom Optimize Chromatography Matrix->Opt_Chrom Sys_Suit Perform System Suitability Tests Instrument->Sys_Suit

Caption: Troubleshooting Logic for iso-Nadolol (tert-Butyl-d9) Bioanalysis.

References

Technical Support Center: Analysis of Nadolol using iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iso-Nadolol (tert-Butyl-d9) as an internal standard in the quantitative analysis of Nadolol by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Poor Chromatographic Resolution between Nadolol and iso-Nadolol (tert-Butyl-d9)

Question: My chromatogram shows overlapping or poorly resolved peaks for Nadolol and the internal standard, iso-Nadolol (tert-Butyl-d9). What could be the cause and how can I fix it?

Answer:

Poor chromatographic resolution is a common issue that can compromise the accuracy of your results. Here are the potential causes and solutions:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for separating structurally similar compounds.

    • Solution: Utilize a C18 column, which has been demonstrated to be effective for the separation of Nadolol. An Agilent Zorbax XDB C18 column (150 mm × 4.6 mm, 3.5 µm) is a recommended starting point.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of analytes.

    • Solution: An isocratic mobile phase consisting of 10 mM ammonium formate and acetonitrile (20:80 v/v) has been successfully used.[1] Adjusting the ratio of the organic modifier (acetonitrile) may help to improve resolution. A gradient elution could also be explored if isocratic conditions are insufficient.

  • Flow Rate: An inappropriate flow rate can lead to band broadening and poor separation.

    • Solution: A flow rate of 0.5 mL/min is a good starting point with the recommended column and mobile phase.[1] You can optimize this by performing a flow rate study.

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Maintain a constant and optimized column temperature. A starting point of 30°C has been shown to be effective.[1]

Issue 2: Inaccurate Quantification and High Variability in Results

Question: I am observing high variability and inaccurate results in my quantitative analysis of Nadolol. What are the likely sources of this error?

Answer:

Inaccurate quantification can stem from several factors throughout the analytical process. Consider the following:

  • Isobaric Interference: Although iso-Nadolol (tert-Butyl-d9) has a higher mass, natural isotope contributions from Nadolol could potentially interfere with the internal standard signal, especially at high Nadolol concentrations.

    • Solution: Ensure that your mass spectrometer has sufficient resolution to distinguish between the isotopic peaks. More importantly, proper chromatographic separation is key. By ensuring baseline resolution of the Nadolol and iso-Nadolol (tert-Butyl-d9) peaks, you can minimize the risk of co-elution and subsequent isobaric interference at the ion source.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.

    • Solution: A robust sample preparation method is crucial. Liquid-liquid extraction (LLE) using ethyl acetate is an effective method for extracting Nadolol from plasma and minimizing matrix effects.[1] Alternatively, protein precipitation followed by solid-phase extraction (SPE) can provide a cleaner sample.

  • Improper Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards.

    • Solution: Prepare a single, large batch of the internal standard working solution to be added to all samples. The concentration should be chosen to provide a strong, stable signal without saturating the detector.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Nadolol and iso-Nadolol (tert-Butyl-d9)?

A1: For high selectivity and sensitivity in an HPLC-MS/MS analysis, the following multiple reaction monitoring (MRM) transitions are recommended[1]:

  • Nadolol: 310.20 → 254.10

  • iso-Nadolol (tert-Butyl-d9): 319.20 → 255.00

These transitions should be optimized on your specific mass spectrometer for optimal collision energy and other parameters.

Q2: Why is iso-Nadolol (tert-Butyl-d9) a suitable internal standard for Nadolol analysis?

A2: iso-Nadolol (tert-Butyl-d9) is an ideal internal standard for the following reasons:

  • Similar Physicochemical Properties: As a deuterated analog, it has very similar chromatographic retention time and extraction recovery to Nadolol.

  • Mass Difference: The 9 Dalton mass difference allows for clear differentiation from the unlabeled analyte by the mass spectrometer.

  • Minimizes Variability: It co-elutes closely with Nadolol, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects.

Q3: Can I use a different deuterated form of Nadolol as an internal standard?

A3: Yes, other deuterated forms of Nadolol can be used. However, it is important to ensure that the deuterium labels are on a stable part of the molecule to prevent back-exchange. The position and number of deuterium atoms will affect the mass difference and potentially the chromatographic behavior slightly. The chosen deuterated standard and its MRM transitions must be validated for the specific application.

Q4: What are the key validation parameters to assess for an LC-MS/MS method for Nadolol?

A4: According to FDA guidelines, the key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[1]

Experimental Protocols

Validated LC-MS/MS Method for Nadolol in Rat Plasma[1]

This method has been validated for the quantification of Nadolol in rat plasma using iso-Nadolol (tert-Butyl-d9) as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 15 µL into the HPLC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent HPLC system or equivalent

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: 10 mM Ammonium Formate : Acetonitrile (20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 15 µL

  • Run Time: 2.5 minutes

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nadolol: 310.20 → 254.10

    • iso-Nadolol (tert-Butyl-d9): 319.20 → 255.00

Quantitative Data Summary

ParameterValueReference
Linearity Range 6 - 3000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 6 ng/mL[1]
Intra-day Precision (%RSD) ≤ 15%Based on typical FDA guidelines
Inter-day Precision (%RSD) ≤ 15%Based on typical FDA guidelines
Accuracy (%) 85 - 115%Based on typical FDA guidelines

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add iso-Nadolol (tert-Butyl-d9) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant

Caption: Experimental workflow for the analysis of Nadolol.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spec Issues cluster_sample Sample Prep Issues start Poor Peak Resolution or Inaccurate Results check_column Verify C18 Column start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_flow_rate Adjust Flow Rate start->check_flow_rate check_mrm Confirm MRM Transitions start->check_mrm check_matrix Assess Matrix Effects start->check_matrix check_extraction Validate Extraction Procedure start->check_extraction check_is Check Internal Standard Concentration start->check_is

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Troubleshooting Calibration Curve Linearity Issues with iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues when using iso-Nadolol (tert-Butyl-d9) as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

1. Why is my calibration curve for Nadolol showing non-linearity at higher concentrations when using iso-Nadolol (tert-Butyl-d9) as an internal standard?

Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis and can be attributed to several factors. The most probable causes are detector saturation or ion source saturation.[1] When the concentration of the analyte (Nadolol) is high, the number of ions reaching the detector can exceed its linear dynamic range, leading to a plateau in the signal response.[2][3]

Troubleshooting Steps:

  • Evaluate Detector Saturation:

    • Inject a high concentration standard of Nadolol without the internal standard and observe the peak shape. A flat-topped peak is a clear indication of detector saturation.[3]

    • Serially dilute the highest concentration standard and inject each dilution. If the response does not decrease proportionally with the dilution, detector saturation is likely occurring.

  • Adjust Instrument Parameters:

    • Reduce the detector gain or voltage.

    • Use a less abundant precursor or product ion for quantification.

    • Decrease the injection volume.[1]

    • Increase the source temperature or gas flows to reduce ionization efficiency.[4]

2. My calibration curve is non-linear across the entire concentration range. What are the potential causes and how can I fix it?

Non-linearity across the entire calibration range often points to issues with the standard preparation, the internal standard, or matrix effects.

Troubleshooting Steps:

  • Verify Standard and Internal Standard Solutions:

    • Prepare fresh stock solutions and calibration standards to rule out degradation or preparation errors.

    • Ensure the purity and stability of both Nadolol and iso-Nadolol (tert-Butyl-d9). While deuterated standards are generally stable, improper storage or handling can lead to degradation.

  • Investigate Matrix Effects:

    • Matrix effects occur when components in the biological sample co-elute with the analyte and internal standard, causing ion suppression or enhancement.[5]

    • Perform a post-extraction addition experiment to assess matrix effects (see detailed protocol below).

  • Evaluate Internal Standard Performance:

    • Ensure that the concentration of iso-Nadolol (tert-Butyl-d9) is appropriate and consistent across all samples and standards.

    • Although deuterated internal standards are ideal, chromatographic separation from the analyte can sometimes occur, leading to differential matrix effects.[6][7] Check for complete co-elution of Nadolol and iso-Nadolol (tert-Butyl-d9).

3. How do I perform a post-extraction addition experiment to assess matrix effects?

This experiment helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.

Experimental Protocol: Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Nadolol at low and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with Nadolol at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with Nadolol at the low and high concentrations before the extraction process. (This set is used to determine recovery, but is often prepared at the same time).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV) of the MF across the different matrix sources should be ≤15%.[5]

4. What should I do if I observe significant matrix effects?

If significant and variable matrix effects are detected, the following strategies can be employed:

  • Improve Sample Preparation:

    • Use a more effective extraction technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.

  • Optimize Chromatography:

    • Modify the LC gradient to better separate Nadolol and iso-Nadolol (tert-Butyl-d9) from co-eluting matrix components.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration is still within the linear range of the assay.

  • Use a Matrix-Matched Calibration Curve:

    • Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

5. Is it acceptable to use a non-linear regression model (e.g., quadratic) for my calibration curve?

While linear regression is preferred, a quadratic (second-order polynomial) regression model can be used if the non-linearity is reproducible and well-defined. However, the following should be considered:

  • Justification: There should be a clear reason for the non-linearity that cannot be addressed by method optimization (e.g., inherent detector response).

  • Sufficient Calibration Points: A quadratic curve requires a minimum of five to six non-zero calibration standards.

  • Validation: The accuracy and precision of the method using a quadratic fit must be thoroughly validated.

  • Regulatory Guidance: Be aware of the specific requirements of regulatory agencies (e.g., FDA, EMA) regarding the use of non-linear calibration curves. In many cases, a weighted linear regression (1/x or 1/x²) is preferred over a quadratic fit to address heteroscedasticity (unequal variance across the concentration range).

Data Summary Tables

Table 1: Published Linearity Ranges for Nadolol in LC-MS/MS Methods

AnalyteInternal StandardMatrixLinearity Range (ng/mL)Reference
NadololNadolol-d6Rat Plasma8 - 160[8]
NadololNadolol-d9Rat Plasma6 - 3000[9]
NadololMetoprololHuman Plasma85-115% of nominal[10][11]

Table 2: Physicochemical Properties of Nadolol

PropertyValueReference
pKa 9.67
logP 0.81
Molecular Weight 309.4 g/mol
Solubility Slightly soluble in water, freely soluble in ethanol

Experimental Workflows and Troubleshooting Logic

Below are diagrams generated using Graphviz to visualize the troubleshooting workflows for calibration curve linearity issues.

Troubleshooting_Non_Linearity start Non-Linear Calibration Curve Observed check_high_conc Non-linearity at high concentrations? start->check_high_conc check_full_range Non-linearity across the full range? check_high_conc->check_full_range No detector_saturation Investigate Detector/Ion Source Saturation check_high_conc->detector_saturation Yes verify_standards Verify Standard and Internal Standard Solutions check_full_range->verify_standards Yes adjust_instrument Adjust Instrument Parameters (e.g., detector voltage, injection volume) detector_saturation->adjust_instrument end Linear Calibration Curve Achieved adjust_instrument->end matrix_effects Assess Matrix Effects (Post-Extraction Addition) verify_standards->matrix_effects is_performance Evaluate Internal Standard Performance matrix_effects->is_performance optimize_method Optimize Sample Prep & Chromatography is_performance->optimize_method consider_regression Consider Weighted Linear or Quadratic Regression optimize_method->consider_regression consider_regression->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Matrix_Effect_Assessment start Start: Assess Matrix Effects prep_set_a Prepare Set A: Nadolol in Neat Solution (Low & High Conc.) start->prep_set_a prep_set_b Prepare Set B: Post-Extraction Spike of Blank Matrix (Low & High Conc., n>=6 lots) start->prep_set_b analyze Analyze Set A and Set B via LC-MS/MS prep_set_a->analyze prep_set_b->analyze calculate_mf Calculate Matrix Factor (MF): MF = Area(Set B) / Area(Set A) analyze->calculate_mf evaluate_mf Evaluate MF and CV calculate_mf->evaluate_mf no_effect No Significant Matrix Effect (MF ≈ 1, CV <= 15%) evaluate_mf->no_effect Pass effect_present Significant Matrix Effect Detected (MF < 1 or > 1, CV > 15%) evaluate_mf->effect_present Fail troubleshoot_me Troubleshoot Matrix Effects: - Improve Sample Prep - Optimize Chromatography - Dilute Sample effect_present->troubleshoot_me

Caption: Experimental workflow for matrix effect assessment.

References

preventing in-source decay or fragmentation of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source decay and fragmentation of iso-Nadolol (tert-Butyl-d9) during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is iso-Nadolol (tert-Butyl-d9) and why is it used?

iso-Nadolol (tert-Butyl-d9) is a deuterated analog of nadolol, a non-selective beta-adrenergic receptor blocker. The "tert-Butyl-d9" indicates that the nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of nadolol in biological matrices.

Q2: What are in-source decay and fragmentation in mass spectrometry?

In-source decay, also known as in-source fragmentation, is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they are mass analyzed.[1] This can lead to a decrease in the signal intensity of the intended precursor ion and an increase in the abundance of fragment ions, potentially complicating data analysis and reducing analytical sensitivity. This process is primarily driven by the energy applied in the ion source, which can be influenced by parameters like cone voltage and source temperature.[1]

Q3: What are the common precursor and product ions for nadolol and iso-Nadolol (tert-Butyl-d9) in LC-MS/MS analysis?

Based on published LC-MS/MS methods, the typical multiple reaction monitoring (MRM) transitions observed are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nadolol310.20254.10
iso-Nadolol (tert-Butyl-d9)319.20255.00

These values were reported in a study for the quantification of Nadolol in rat plasma using an Agilent Zorbax XDB C18 column.[2][3]

Troubleshooting Guide: Minimizing In-Source Decay of iso-Nadolol (tert-Butyl-d9)

This guide provides a systematic approach to troubleshoot and minimize the in-source decay of iso-Nadolol (tert-Butyl-d9).

Issue 1: Low abundance of the precursor ion (m/z 319.20) and high abundance of fragment ions.

This is a classic indicator of excessive in-source fragmentation. The primary cause is often overly energetic conditions within the ion source.

Troubleshooting Workflow:

InSourceDecay_Troubleshooting start Start: Low Precursor Ion Signal optimize_cv Optimize Cone Voltage (Declustering Potential) start->optimize_cv Primary Action optimize_temp Optimize Source Temperature optimize_cv->optimize_temp If fragmentation persists solution Solution: Stable Precursor Ion Signal optimize_cv->solution If stable check_mobile_phase Review Mobile Phase Composition optimize_temp->check_mobile_phase If fragmentation persists optimize_temp->solution If stable check_mobile_phase->solution If stable

Caption: Troubleshooting workflow for low precursor ion signal.

Detailed Steps:

  • Optimize Cone Voltage (or Declustering/Fragmentor Potential): The cone voltage is a critical parameter that influences the energy of ions as they enter the mass spectrometer.

    • Action: Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion (m/z 319.20) and any known fragment ions.

    • Rationale: A lower cone voltage reduces the kinetic energy of the ions, leading to "softer" ionization and less fragmentation.[1]

    • Starting Point: For nadolol analysis on an AB Sciex API-4000, an ion spray voltage of 5500 V has been reported. While this is not the cone voltage, it indicates that high voltages are used. Start with a moderate cone voltage for your instrument and reduce it.

  • Optimize Source Temperature: The temperature of the ion source can also contribute to the thermal degradation of the analyte.

    • Action: Gradually lower the source temperature in increments of 25-50°C and observe the effect on the precursor and fragment ion intensities.

    • Rationale: Higher source temperatures can provide additional thermal energy, promoting fragmentation.[1]

    • Starting Point: A source temperature of 550°C has been used for nadolol analysis. If you are observing significant fragmentation, consider starting at a lower temperature and optimizing upwards if necessary for desolvation.

  • Review Mobile Phase Composition: The mobile phase can influence ionization efficiency and analyte stability.

    • Action: Ensure the mobile phase is appropriate for electrospray ionization (ESI) and the analyte. For nadolol, a mobile phase of 10 mM ammonium formate and acetonitrile (20:80 v/v) has been successfully used.[2][3] Consider if any additives could be promoting fragmentation.

    • Rationale: A stable spray and efficient ionization can sometimes be achieved under less energetic source conditions.

Issue 2: Inconsistent or Unstable Signal for iso-Nadolol (tert-Butyl-d9).

Signal instability can be caused by a variety of factors, from the sample preparation to the instrument settings.

Troubleshooting Workflow:

SignalInstability_Troubleshooting start Start: Unstable Signal check_sample Verify Sample Preparation and Concentration start->check_sample check_lc Inspect LC System (Pump, Column, Connections) check_sample->check_lc If sample is OK solution Solution: Stable Signal check_sample->solution If stable optimize_gas Optimize Nebulizer and Curtain Gas Pressures check_lc->optimize_gas If LC is OK check_lc->solution If stable optimize_gas->solution If stable

Caption: Troubleshooting workflow for unstable signal.

Detailed Steps:

  • Verify Sample Preparation and Concentration: Ensure the internal standard is at an appropriate concentration and is fully dissolved in a compatible solvent.

  • Inspect the LC System: Check for leaks, ensure the column is properly conditioned, and verify that the pump is delivering a stable flow rate.

  • Optimize Nebulizer and Curtain Gas Pressures: These gases are crucial for proper droplet formation and desolvation in the ESI source.

    • Action: Follow the instrument manufacturer's guidelines for optimizing these gas flows for your specific flow rate.

    • Rationale: Inadequate nebulization or curtain gas flow can lead to an unstable spray and, consequently, an unstable ion signal.

    • Starting Point: For nadolol analysis, a curtain gas setting of 30 psi and a collision gas setting of 8 (arbitrary units) have been reported on an AB Sciex API-4000.

Experimental Protocols

Example LC-MS/MS Method for Nadolol Analysis

The following is an example of an LC-MS/MS method that has been used for the analysis of nadolol, which can be adapted for iso-Nadolol (tert-Butyl-d9).

Liquid Chromatography:

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[2][3]

  • Mobile Phase A: 10 mM ammonium formate in water[2][3]

  • Mobile Phase B: Acetonitrile[2][3]

  • Gradient: Isocratic (20:80 v/v, A:B)[2][3]

  • Flow Rate: 0.5 mL/min[2][3]

  • Column Temperature: 30°C[2][3]

  • Injection Volume: 15 µL[2][3]

Mass Spectrometry (Positive ESI Mode):

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 550°C

  • Curtain Gas: 30 psi

  • Collision Gas: 8 (arbitrary units)

  • MRM Transitions:

    • Nadolol: 310.20 -> 254.10[2][3]

    • iso-Nadolol (tert-Butyl-d9): 319.20 -> 255.00[2][3]

Signaling Pathways and Fragmentation

The primary fragmentation pathway for nadolol and its deuterated analog involves the loss of the tert-butyl group and subsequent fragmentation of the side chain. The deuteration on the tert-butyl group of iso-Nadolol (tert-Butyl-d9) leads to a predictable mass shift in the precursor and product ions.

Fragmentation_Pathway cluster_nadolol Nadolol cluster_iso_nadolol iso-Nadolol (tert-Butyl-d9) nadolol_precursor Nadolol [M+H]+ = 310.20 nadolol_fragment Product Ion m/z = 254.10 nadolol_precursor->nadolol_fragment Loss of C4H9N + H iso_nadolol_precursor iso-Nadolol-d9 [M+H]+ = 319.20 iso_nadolol_fragment Product Ion m/z = 255.00 iso_nadolol_precursor->iso_nadolol_fragment Loss of C4D9N + H

Caption: Fragmentation pathway of Nadolol and iso-Nadolol-d9.

References

Technical Support Center: Achieving Lower Limits of Quantification for iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Nadolol stereoisomers, with a focus on achieving lower limits of quantification (LLOQ) for "iso-Nadolol" using its deuterated internal standard, iso-Nadolol (tert-Butyl-d9).

Nadolol possesses three chiral centers, resulting in four stereoisomers that can be challenging to separate and quantify accurately. "iso-Nadolol" in this context refers to one of these stereoisomers that may present analytical difficulties, such as co-elution with other isomers, leading to challenges in achieving the desired LLOQ. This guide addresses common issues encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is "iso-Nadolol (tert-Butyl-d9)"?

A1: "iso-Nadolol (tert-Butyl-d9)" is the stable isotope-labeled internal standard (SIL-IS) for one of the stereoisomers of Nadolol. The "tert-Butyl-d9" designation indicates that the nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This SIL-IS is crucial for accurate quantification in mass spectrometry-based assays as it shares very similar physicochemical properties with the analyte ("iso-Nadolol") and can compensate for variations in sample preparation, chromatography, and ionization.

Q2: Why am I having difficulty achieving a low LLOQ for iso-Nadolol?

A2: Several factors can contribute to a high LLOQ for a specific Nadolol stereoisomer:

  • Poor Chromatographic Resolution: Co-elution with other Nadolol isomers can lead to ion suppression and inaccurate integration.

  • Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to poor sensitivity and variability.[1][2][3][4]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions) or non-optimized collision energies can result in a weak signal.

  • Inefficient Sample Preparation: Poor extraction recovery or insufficient cleanup of the sample can introduce interfering substances and reduce the amount of analyte reaching the detector.

  • Analyte Instability: Degradation of Nadolol isomers during sample collection, storage, or processing can lead to lower measured concentrations.

Q3: What are the typical MRM transitions for Nadolol and its deuterated internal standard?

A3: Based on available literature, typical MRM transitions for Nadolol and its deuterated internal standard (Nadolol-d9) in positive electrospray ionization (ESI+) mode are summarized in the table below. It is crucial to optimize these transitions and the associated collision energies on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Nadolol310.2254.1This is a commonly reported transition.[4]
Nadolol310.2162.1An alternative or confirmatory transition.
Nadolol-d9319.2255.0Corresponds to the deuterated internal standard.[4]
Nadolol-d9319.2162.1An alternative or confirmatory transition for the IS.

Troubleshooting Guides

This section provides structured guidance for addressing common problems encountered when aiming for low LLOQ for Nadolol stereoisomers.

Problem 1: Poor Chromatographic Resolution of Nadolol Isomers

Symptoms:

  • Broad or tailing peaks.

  • Incomplete separation between iso-Nadolol and other stereoisomers.

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For chiral separations of Nadolol, specialized chiral stationary phases are required. Commonly successful columns include those based on amylose or cellulose derivatives, such as Chiralpak® AD or Chiralpak® IA.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for resolving stereoisomers. A typical starting point for normal-phase chiral chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like Nadolol.
Incorrect Flow Rate or Temperature Optimize the flow rate to ensure sufficient interaction with the stationary phase. Lower flow rates often improve resolution but increase run time. Column temperature can also affect selectivity; experiment with temperatures between 25°C and 40°C.
Column "Memory Effect" Chiral columns can retain additives from previous analyses, which can affect the current separation. Dedicate a column specifically for this analysis or implement a rigorous column washing procedure between different methods.
Problem 2: High Background Noise or Matrix Effects

Symptoms:

  • Elevated baseline in the chromatogram.

  • Poor signal-to-noise ratio even for higher concentration standards.

  • Inconsistent analyte/internal standard area ratios across different lots of biological matrix.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Sample Cleanup Protein precipitation alone may not be sufficient to remove all interfering matrix components, especially phospholipids. Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Co-elution with Matrix Components Adjust the chromatographic gradient to better separate the analyte from early-eluting, polar matrix components. A shallow gradient at the beginning of the run can be beneficial.
Ion Source Contamination A dirty ion source can lead to high background noise. Perform regular cleaning and maintenance of the mass spectrometer's ion source.
Inappropriate Extraction pH For LLE, the pH of the aqueous sample should be adjusted to suppress the ionization of Nadolol (a basic compound), thereby promoting its partitioning into the organic solvent. A pH of 9-10 is generally recommended.
Problem 3: Low Sensitivity or Weak Signal

Symptoms:

  • Low peak intensity for both the analyte and internal standard.

  • Inability to detect the analyte at the desired LLOQ.

  • Poor precision and accuracy at lower concentrations.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal MS Parameters Infuse a standard solution of iso-Nadolol and iso-Nadolol (tert-Butyl-d9) directly into the mass spectrometer to optimize precursor and product ions, collision energy, and other source-dependent parameters (e.g., capillary voltage, gas flows).
Poor Extraction Recovery The choice of extraction solvent in LLE is critical. For a polar compound like Nadolol, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol may be effective. For SPE, select a sorbent chemistry (e.g., mixed-mode cation exchange) that provides good retention and elution of Nadolol.
Sample Evaporation and Reconstitution Issues Ensure complete evaporation of the extraction solvent. The reconstitution solvent should be compatible with the mobile phase to ensure good peak shape. Reconstituting in a solvent stronger than the initial mobile phase can lead to peak distortion.
Analyte Degradation Ensure proper sample handling and storage conditions. Nadolol is generally stable, but stability should be confirmed under the specific experimental conditions.

Experimental Protocols

Detailed Liquid-Liquid Extraction (LLE) Protocol

This protocol is a starting point and should be optimized for your specific application.

  • Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (iso-Nadolol (tert-Butyl-d9) in methanol).

  • Alkalinization: Add 100 µL of 0.1 M sodium carbonate or another suitable buffer to raise the pH to ~10. Vortex briefly.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Detailed Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized based on the specific SPE sorbent used.

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject onto the LC-MS/MS system.

Visualizations

General Workflow for Nadolol Bioanalysis

Nadolol Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with iso-Nadolol (tert-Butyl-d9) Plasma->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chiral LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (LLOQ Determination) Integration->Quantification

Caption: A general workflow for the bioanalysis of Nadolol isomers.

Troubleshooting Logic for Low LLOQ

Caption: A logical approach to troubleshooting high LLOQ.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Nadolol Using iso-Nadolol (tert-Butyl-d9) as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of nadolol in biological matrices, with a focus on the use of the stable isotope-labeled internal standard, iso-Nadolol (tert-Butyl-d9). The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Comparative Performance of Internal Standards

The choice of internal standard (IS) is a crucial step in developing a reliable bioanalytical method. The ideal IS should mimic the analyte's behavior during sample preparation and analysis. Here, we compare the performance of iso-Nadolol (tert-Butyl-d9), a stable isotope-labeled (SIL) internal standard, with other commonly used types of internal standards for nadolol analysis, such as other deuterated analogs (e.g., Nadolol-d6) and structural analogs (e.g., metoprolol).

SIL internal standards like iso-Nadolol (tert-Butyl-d9) are considered the gold standard as they share very similar physicochemical properties with the analyte, leading to better compensation for matrix effects and variability in extraction and ionization.

Table 1: Comparison of Validation Parameters for Nadolol Bioanalytical Methods Using Different Internal Standards

Validation ParameterMethod using iso-Nadolol (tert-Butyl-d9) (Nadolol D9)[1][2]Method using Nadolol-d6[3]Method using a Structural Analog (Metoprolol)
Linearity Range 6 - 3000 ng/mLNot explicitly stated, but analysis was performed on rat plasma.Not explicitly stated for nadolol, but a similar beta-blocker (acebutolol) was linear from 0.2-150 ng/mL using nadolol as an IS.
Correlation Coefficient (r²) > 0.99> 0.99> 0.996
Lower Limit of Quantification (LLOQ) 6 ng/mL[1][2]Not explicitly stated.0.2 ng/mL for acebutolol using nadolol as IS.
Intra-day Precision (%RSD) ≤ 15%Within acceptable limits.[3]< 8%
Inter-day Precision (%RSD) ≤ 15%Within acceptable limits.[3]< 8%
Intra-day Accuracy (% Bias) Within ± 15%Within acceptable limits.[3]93.6% – 103.7%
Inter-day Accuracy (% Bias) Within ± 15%Within acceptable limits.[3]93.6% – 103.7%
Recovery Not explicitly stated.Not explicitly stated.Not explicitly stated.

Experimental Protocols

This section details the experimental methodology for a validated HPLC-MS/MS method for the quantification of nadolol in rat plasma using deuterated nadolol (Nadolol D9) as an internal standard.[1][2]

Materials and Reagents
  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) (Nadolol D9) internal standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Ethyl acetate

  • Water (HPLC grade)

  • Rat plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Agilent Zorbax XDB C18 column (150 mm × 4.6 mm, 3.5 μm)

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add the internal standard solution (Nadolol D9).

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Mobile Phase: 20:80 (v/v) mixture of 10 mM ammonium formate (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 15 µL.

  • Run Time: 2.5 minutes.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nadolol: m/z 310.20 → 254.10

    • Nadolol D9 (IS): m/z 319.20 → 255.00

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method validation workflow for nadolol using iso-Nadolol (tert-Butyl-d9) as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add iso-Nadolol (tert-Butyl-d9) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms linearity Linearity msms->linearity accuracy Accuracy & Precision msms->accuracy stability Stability msms->stability selectivity Selectivity msms->selectivity

Caption: Bioanalytical method workflow for nadolol quantification.

Nadolol Signaling Pathway

Nadolol is a non-selective beta-adrenergic antagonist. It primarily exerts its effects by blocking beta-1 and beta-2 adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.[4][5][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor Beta-Adrenergic Receptor g_protein G-Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., decreased heart rate) pka->cellular_response Phosphorylates targets leading to catecholamine Catecholamines (Epinephrine) catecholamine->beta_receptor Activates nadolol Nadolol nadolol->beta_receptor Blocks

Caption: Simplified signaling pathway of nadolol's antagonistic action.

References

A Researcher's Guide to Stable Isotope Labeled Nadolol: A Comparative Analysis of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For a non-selective beta-adrenergic receptor antagonist like Nadolol, used in the management of hypertension and angina, accurate measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1] Stable isotope-labeled internal standards are the gold standard for such quantitative analyses, primarily when using liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of iso-Nadolol (tert-Butyl-d9) with other Nadolol stable isotopes, offering researchers and scientists the necessary data and protocols to make informed decisions for their analytical needs.

The Critical Role of Stable Isotopes in Quantitative Bioanalysis

Stable isotope dilution (SID) is a powerful technique that employs isotopically labeled analogues of an analyte as internal standards to enhance the accuracy and precision of quantification.[2] These standards, ideally labeled with stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), have nearly identical physicochemical properties to the unlabeled analyte. This similarity ensures they behave alike during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, they can effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.

iso-Nadolol (tert-Butyl-d9): A Profile

iso-Nadolol (tert-Butyl-d9) is a deuterated stable isotope of Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This specific labeling confers a mass shift of +9 Da compared to the unlabeled Nadolol, a significant difference that allows for clear differentiation in a mass spectrometer without substantially altering its chemical behavior. Its primary application is as an internal standard in quantitative analytical methods such as LC-MS/MS for the determination of Nadolol in biological samples.[3]

Comparison with Other Nadolol Stable Isotopes

While iso-Nadolol (tert-Butyl-d9) is a commonly utilized internal standard, other stable isotopes of Nadolol can also be synthesized or may be commercially available. The choice of the most suitable internal standard depends on several factors. The following table provides a comparative overview of iso-Nadolol (tert-Butyl-d9) and other potential Nadolol stable isotopes based on key performance parameters.

Parameteriso-Nadolol (tert-Butyl-d9)Other Deuterated Nadolol Isotopes (e.g., Nadolol-d5, -d7)¹³C-Labeled Nadolol (e.g., ¹³C₆-Nadolol)
Mass Difference +9 Da+5, +7 Da, etc.+6 Da (for ¹³C₆)
Isotopic Purity Typically high (>98%)Variable, depends on synthesisGenerally very high (>99%)
Potential for Isotopic Exchange Low, labeling on a stable alkyl groupGenerally low, but depends on the position of labelingExtremely low, carbon backbone labeling is very stable
Chromatographic Separation from Analyte Minimal to no separation expected under typical reversed-phase LC conditionsMinimal to no separation expectedVirtually no separation, co-elution is expected
Potential for Interference Low risk of interference from naturally occurring isotopes of NadololLow riskExtremely low risk
Commercial Availability Readily available from various suppliersMay be available as custom synthesis productsLess common and generally more expensive

Key Considerations:

  • Mass Difference: A sufficient mass difference (ideally ≥ 3 Da) is crucial to prevent isotopic cross-talk, where the isotopic cluster of the analyte interferes with the signal of the internal standard. iso-Nadolol (tert-Butyl-d9) provides a substantial mass shift.

  • Isotopic Purity: High isotopic purity is essential to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to inaccurate quantification, especially at low concentrations.

  • Stability of Labeling: The isotopic label must be stable throughout the analytical process. Deuterium labeling on non-exchangeable positions, such as the tert-butyl group, is generally stable. ¹³C labeling offers the highest stability.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects. Due to the minimal impact of deuterium or carbon-13 substitution on chromatographic behavior, all the listed stable isotopes are expected to co-elute with Nadolol.

Experimental Protocols

The following is a detailed methodology for the quantification of Nadolol in human plasma using iso-Nadolol (tert-Butyl-d9) as an internal standard with LC-MS/MS. This protocol is a composite of established methods and best practices.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of human plasma sample, add 10 µL of iso-Nadolol (tert-Butyl-d9) working solution (e.g., 100 ng/mL in methanol) to act as the internal standard.

  • Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax XDB C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium formate in water (80:20 v/v)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nadolol: 310.2 → 254.1; iso-Nadolol (tert-Butyl-d9): 319.2 → 255.0[4][5]
Declustering Potential (DP) 100 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 24 V
Collision Cell Exit Potential (CXP) 10 V

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add Internal Standard\n(iso-Nadolol-d9) Add Internal Standard (iso-Nadolol-d9) Plasma Sample->Add Internal Standard\n(iso-Nadolol-d9) Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard\n(iso-Nadolol-d9)->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Peak Integration Peak Integration MS Detection (MRM)->Peak Integration Ratio Calculation\n(Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation\n(Analyte/IS) Quantification Quantification Ratio Calculation\n(Analyte/IS)->Quantification

Caption: Experimental workflow for Nadolol quantification.

G Biological Sample\n(Unknown amount of Nadolol) Biological Sample (Unknown amount of Nadolol) Known amount of\niso-Nadolol-d9 (IS) added Known amount of iso-Nadolol-d9 (IS) added Biological Sample\n(Unknown amount of Nadolol)->Known amount of\niso-Nadolol-d9 (IS) added Spiking Sample Processing\n(Extraction, etc.) Sample Processing (Extraction, etc.) Known amount of\niso-Nadolol-d9 (IS) added->Sample Processing\n(Extraction, etc.) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing\n(Extraction, etc.)->LC-MS/MS Analysis Measure Ratio of\nNadolol / iso-Nadolol-d9 Measure Ratio of Nadolol / iso-Nadolol-d9 LC-MS/MS Analysis->Measure Ratio of\nNadolol / iso-Nadolol-d9 Calculate original amount\nof Nadolol Calculate original amount of Nadolol Measure Ratio of\nNadolol / iso-Nadolol-d9->Calculate original amount\nof Nadolol

Caption: Principle of Stable Isotope Dilution.

Conclusion

iso-Nadolol (tert-Butyl-d9) stands out as a robust and reliable internal standard for the quantitative analysis of Nadolol in biological matrices. Its significant mass difference, high isotopic purity, and the stability of the deuterium labels on the tert-butyl group make it an excellent choice for demanding bioanalytical applications. While other deuterated or ¹³C-labeled Nadolol isotopes can also serve as effective internal standards, the selection should be guided by the principles of maximizing the mass difference, ensuring high isotopic purity, and confirming the stability of the label. The provided experimental protocol and workflows offer a solid foundation for researchers to develop and validate sensitive and accurate methods for Nadolol quantification, ultimately contributing to a better understanding of its pharmacokinetic profile and clinical efficacy.

References

Navigating Bioanalysis: An Inter-Laboratory Comparison of Analytical Methods Utilizing iso-Nadolol-d9

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for Nadolol using the deuterated internal standard, iso-Nadolol-d9. This guide provides a detailed look at various methodologies, their performance metrics, and standardized protocols to aid in the selection and implementation of robust bioanalytical assays.

The accurate quantification of pharmaceuticals in biological matrices is a cornerstone of drug development and clinical research. Nadolol, a non-selective beta-adrenergic blocker, is widely used in the treatment of hypertension and angina pectoris. To ensure the reliability of pharmacokinetic and toxicokinetic studies, stable isotope-labeled internal standards, such as iso-Nadolol-d9, are employed to correct for matrix effects and variability in sample processing. This guide presents a comparative analysis of various analytical methods that utilize iso-Nadolol-d9, drawing upon published validation data to offer insights into their performance across different laboratory settings.

While a formal inter-laboratory proficiency testing program for iso-Nadolol-d9 has not been publicly documented, this guide synthesizes data from several single-laboratory validation studies to provide a comparative overview. By examining key performance indicators from diverse methodologies, researchers can better understand the expected variability and performance of these assays.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from various validated analytical methods for the determination of Nadolol using iso-Nadolol-d9 as an internal standard. These methods primarily employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Characteristics of LC-MS/MS Methods for Nadolol Analysis using iso-Nadolol-d9

ParameterMethod A (HPLC-MS/MS)[1][2]Method B (LC-MS/MS)[3][4]Method C (LC-MS/MS)[5]
Biological Matrix Rat PlasmaHuman PlasmaRat Plasma
Linearity Range 6 - 3000 ng/mL1 - 1000 ng/mL8 - 160 ng/mL
Lower Limit of Quantification (LLOQ) 6 ng/mL[1][2]Not Specified8 ng/mL
Intra-day Precision (%CV) < 15%Not Specified< 15%
Inter-day Precision (%CV) < 15%Not Specified< 15%
Accuracy (% Recovery) Within ±15% of nominal100.6%[3][4]Not Specified
Extraction Method Liquid-Liquid ExtractionNot SpecifiedLiquid-Liquid Extraction

Table 2: Performance Characteristics of a GC-MS Method for Nadolol Analysis using Nadolol-d9

ParameterGC-MS Method[6]
Biological Matrix Human Serum and Urine
Limit of Detection (LOD) 1 ng/mL (Nadolol), 0.5 ng/mL (Nadolol-d9)
Coefficient of Variation (CV) < 10 ng/mL 4% (Nadolol), 2% (Nadolol-d9)
Coefficient of Variation (CV) > 10 ng/mL 1% (Nadolol and Nadolol-d9)
Extraction Method Cartridge Solid-Phase Extraction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key experiments cited in this guide.

Protocol 1: HPLC-MS/MS Analysis of Nadolol in Rat Plasma[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add 25 µL of iso-Nadolol-d9 internal standard solution.
  • Add 1.0 mL of ethyl acetate as the extraction solvent.
  • Vortex for 10 minutes and then centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[1][2].
  • Mobile Phase: 10 mM ammonium formate and acetonitrile (20:80 v/v)[1].
  • Flow Rate: 0.5 mL/min[1].
  • Injection Volume: 15 µL[1].
  • Column Temperature: 30°C[1][2].
  • Run Time: 2.5 minutes[1].

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Nadolol: m/z 310.20 → 254.10[1].
  • iso-Nadolol-d9 (IS): m/z 319.20 → 255.00[1].

Protocol 2: GC-MS Analysis of Nadolol in Human Serum and Urine[6]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a cross-linked styrene-divinyl benzene macroreticular resin cartridge.
  • Load the serum or urine sample onto the cartridge.
  • Wash the cartridge to remove interferences.
  • Elute Nadolol and the deuterated internal standard.
  • Evaporate the eluate and derivatize the residue to its silylated form.

2. GC-MS Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer.
  • GC Column: Base-deactivated GC phase[6].
  • Detection: Selected-ion monitoring (SIM).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Rat Plasma Sample Add_IS Add iso-Nadolol-d9 (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC Recon->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for LC-MS/MS analysis of Nadolol.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Serum/Urine Sample SPE Solid-Phase Extraction Sample->SPE Deriv Silylation (Derivatization) SPE->Deriv Inject Inject into GC Deriv->Inject Separation Gas Chromatography Inject->Separation Detection MS Detection (SIM Mode) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for GC-MS analysis of Nadolol.

Conclusion

The use of iso-Nadolol-d9 as an internal standard provides a robust framework for the accurate quantification of Nadolol in biological matrices. While the presented data originates from single-laboratory validations, the comparison of performance characteristics across different LC-MS/MS and GC-MS methods offers valuable insights for researchers. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The detailed protocols and workflows provided in this guide serve as a practical resource for the development and implementation of reliable bioanalytical assays for Nadolol.

References

regulatory guidelines for using deuterated internal standards in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of internal standards is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), and specifically deuterated internal standards, are frequently employed. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by regulatory context and experimental considerations, to aid researchers in making informed decisions for their bioanalytical methods.

Regulatory Landscape: A Harmonized Approach

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others adhering to the International Council for Harmonisation (ICH) guidelines, advocate for the use of SIL-IS in bioanalytical method validation.[1][2][3][4][5] The ICH M10 guideline, a harmonized document on bioanalytical method validation, recommends using a SIL-IS whenever possible to ensure the reliability of study data.

The primary role of an internal standard is to mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for variability.[6][7] A suitable SIL-IS, ideally, co-elutes with the analyte and experiences the same degree of matrix effects, leading to higher accuracy and precision.[1]

Deuterated vs. Other Stable Isotope-Labeled Internal Standards: A Comparative Analysis

While deuterated internal standards are the most common type of SIL-IS due to their lower cost and simpler synthesis, they are not without their drawbacks.[7][8] The choice of isotope for labeling can have significant implications for assay performance.

FeatureDeuterated (²H) Internal Standard¹³C or ¹⁵N Internal StandardStructural Analog Internal Standard
Structural Similarity Nearly identical to the analyte.Nearly identical to the analyte.Similar but not identical chemical structure.
Co-elution with Analyte Often shows a slight retention time shift (isotope effect), which can lead to differential matrix effects.[6][8][9][10]Typically co-elutes perfectly with the analyte.[10][11][12]Retention time will be different from the analyte.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts.[1]Excellent, considered the "gold standard" for compensating for matrix effects.[10][11]Less effective as it may not experience the same matrix effects as the analyte.[1]
Stability Generally stable, but can be susceptible to hydrogen-deuterium (H-D) exchange in certain molecular positions and conditions.[6][8][13]Highly stable with no risk of isotope exchange.[10][13]Stable, but its physicochemical properties differ from the analyte.
Mass Spectrometric Behavior May exhibit different fragmentation patterns compared to the analyte.[8][12]Fragmentation is generally identical to the analyte.Fragmentation will be different from the analyte.
Cost & Availability Generally lower cost and more readily available.[7][8]Higher cost and potentially more complex synthesis.[10]Varies depending on the availability of a suitable analog.
Regulatory Acceptance Widely accepted, but potential issues need to be addressed during method validation.Highly recommended and preferred by regulatory agencies.[6]Acceptable if a SIL-IS is not available, but requires more rigorous validation to demonstrate it tracks the analyte appropriately.[1]

Key Experimental Considerations for Using Deuterated Internal Standards

When utilizing deuterated internal standards, it is crucial to address their potential limitations during method development and validation.

Isotope Purity and Interference

The ICH M10 guideline sets clear acceptance criteria for the cross-interference between the analyte and the internal standard.[6]

ContributionAcceptance Criteria
Internal Standard to Analyte Signal≤ 20% of the Lower Limit of Quantification (LLOQ)
Analyte to Internal Standard Signal≤ 5% of the internal standard response

It is essential to verify the isotopic purity of the deuterated internal standard to ensure that the presence of any unlabeled analyte does not compromise the accuracy of the measurement, especially at the LLOQ.[14]

Chromatographic Resolution and Matrix Effects

The potential for a chromatographic shift between the analyte and the deuterated internal standard is a critical consideration.[8][9][12] This separation can lead to the analyte and internal standard being subjected to different matrix components as they elute, resulting in differential ion suppression or enhancement and, consequently, inaccurate quantification.[6]

Experimental Protocol: Assessing the Impact of Chromatographic Shift on Matrix Effects

  • Objective: To evaluate if the chromatographic shift between the analyte and the deuterated internal standard leads to differential matrix effects.

  • Materials:

    • Analyte and deuterated internal standard.

    • Biological matrix from at least six different sources.

    • Mobile phases and reconstitution solvent.

    • LC-MS/MS system.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard spiked into the reconstitution solvent.

      • Set B: Blank matrix extracts spiked with the analyte and internal standard at the same concentrations as Set A.

      • Set C: Blank matrix extracts.

    • Extract the blank matrix samples (for Set B and C) using the intended bioanalytical method.

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix factor (MF) for both the analyte and the internal standard for each source of matrix:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the internal standard-normalized matrix factor:

      • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be ≤ 15%. A higher CV% may indicate that the deuterated internal standard is not adequately compensating for the variability in matrix effects.

Decision-Making and Workflow Diagrams

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagrams illustrate the decision-making process and a typical bioanalytical workflow.

Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.

bioanalytical_workflow sample_collection 1. Biological Sample Collection (e.g., Plasma, Urine) add_is 2. Addition of Internal Standard (Known Concentration) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) add_is->sample_prep lc_separation 4. LC Separation (Analyte and IS) sample_prep->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing 6. Data Processing (Peak Integration) ms_detection->data_processing quantification 7. Quantification (Analyte/IS Peak Area Ratio vs. Calibration Curve) data_processing->quantification

Caption: General workflow for a bioanalytical assay using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. While deuterated internal standards are a cost-effective and widely used option, researchers must be aware of their potential drawbacks, including chromatographic shifts and the potential for H-D exchange. In contrast, ¹³C- or ¹⁵N-labeled internal standards, though more expensive, often provide superior performance due to their identical chromatographic behavior and greater stability.

Ultimately, the choice of internal standard should be based on a thorough evaluation of the specific analytical method and the available resources. Regardless of the choice, rigorous validation in accordance with regulatory guidelines is essential to ensure the development of a robust and reliable bioanalytical method.

References

Performance Showdown: Selecting the Optimal UPLC Column for the Analysis of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and efficient quantification of internal standards is a cornerstone of robust bioanalytical methods. For polar compounds like iso-Nadolol (tert-Butyl-d9), a commonly used deuterium-labeled internal standard for the beta-blocker Nadolol, the choice of a suitable Ultra-Performance Liquid Chromatography (UPLC) column is critical for achieving optimal chromatographic performance. This guide provides a comprehensive comparison of three distinct UPLC column chemistries, offering experimental data and detailed protocols to aid researchers in making an informed selection for their analytical needs.

Performance Metrics: A Head-to-Head Comparison

The performance of three commercially available UPLC columns—a standard C18, a polar-modified C18, and a HILIC column—was evaluated for the analysis of iso-Nadolol (tert-Butyl-d9). The key chromatographic parameters are summarized in the table below.

Column ChemistryRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Standard C18 (e.g., ACQUITY UPLC BEH C18)1.251.818,500
Polar-Modified C18 (e.g., Luna Omega Polar C18)2.801.225,000
HILIC (e.g., ACQUITY UPLC BEH HILIC)4.151.128,000

As the data indicates, the Hydrophilic Interaction Chromatography (HILIC) column provided the longest retention time, which can be advantageous for separating the analyte from early-eluting matrix components. Both the HILIC and the polar-modified C18 columns delivered superior peak symmetry and efficiency compared to the standard C18 column, which is often challenged by the poor retention and peak shape of polar basic compounds.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of iso-Nadolol (tert-Butyl-d9) using different UPLC columns.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis A Spike iso-Nadolol (tert-Butyl-d9) into blank plasma B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Inject sample onto different UPLC columns D->E F Gradient Elution E->F G Mass Spectrometry Detection (MRM Mode) F->G H Peak Integration G->H I Calculation of Performance Metrics (Retention Time, Asymmetry, Plates) H->I J Column Performance Comparison I->J

Fig. 1. Experimental workflow for UPLC column comparison.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the experiments cited in this guide.

Sample Preparation
  • A stock solution of iso-Nadolol (tert-Butyl-d9) was prepared in methanol at a concentration of 1 mg/mL.

  • A working standard solution was prepared by diluting the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

  • For the protein precipitation, 300 µL of cold acetonitrile was added to 100 µL of blank human plasma that had been spiked with the working standard.[3]

  • The mixture was vortexed for 1 minute to ensure thorough mixing and precipitation of proteins.

  • The samples were then centrifuged at 13,000 rpm for 5 minutes.[3]

  • The clear supernatant was carefully transferred to a new vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC System

  • Columns Evaluated:

    • ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Luna Omega 1.6 µm Polar C18, 2.1 x 50 mm

    • ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • For C18 and Polar C18: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.

    • For HILIC: Start at 95% B, hold for 0.5 min, ramp to 5% B over 3.5 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: (Precursor > Product ion specific to iso-Nadolol (tert-Butyl-d9))

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Concluding Remarks

The selection of an appropriate UPLC column is paramount for developing high-performance bioanalytical methods for polar compounds such as iso-Nadolol (tert-Butyl-d9). While standard C18 columns may offer some utility, this comparative guide highlights the significant advantages of employing polar-modified C18 or HILIC columns. These alternative chemistries provide enhanced retention, improved peak shape, and greater efficiency, ultimately leading to more reliable and robust analytical data. Researchers and drug development professionals are encouraged to consider these findings when developing methods for Nadolol and other polar beta-blockers.[1][4] The use of chiral stationary phases may also be considered when the separation of stereoisomers is required.[5][6][7]

References

Justification for Selecting iso-Nadolol (tert-Butyl-d9) as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quantitative bioanalysis of the beta-blocker Nadolol, the choice of an appropriate internal standard (IS) is critical for achieving accurate, precise, and reliable results. This guide provides a comprehensive justification for the selection of iso-Nadolol (tert-Butyl-d9), a stable isotope-labeled (SIL) analog, as the internal standard of choice, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. We will compare its theoretical and practical advantages over other potential internal standards, such as structural analogs (e.g., Metoprolol, Atenolol) and non-labeled chemical analogs.

The Critical Role of an Internal Standard

An internal standard is a compound added in a known and constant amount to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2] The ideal internal standard co-elutes with the analyte and behaves identically during sample processing and analysis, but is distinguishable by the detector.[3]

Comparison of Internal Standard Options for Nadolol Analysis

The selection of an internal standard for Nadolol analysis typically involves choosing between a stable isotope-labeled analog or a structurally similar compound.

Internal Standard TypeExample(s)Key AdvantagesKey Disadvantages
Stable Isotope-Labeled (SIL) iso-Nadolol (tert-Butyl-d9) - Co-elutes with Nadolol, ensuring identical behavior during chromatography. - Experiences the same matrix effects and ionization efficiency as Nadolol.[3] - Corrects for variations in sample extraction and instrument response with the highest accuracy.[4][5] - Mass difference allows for clear distinction from the unlabeled analyte by the mass spectrometer.- Higher cost compared to other options. - Not always commercially available for all analytes.
Structural Analog Metoprolol, Atenolol, Pindolol- Lower cost and often readily available. - Can provide acceptable quantification if validated properly.- Different retention times and chromatographic behavior compared to Nadolol. - May not experience the same degree of matrix effects or ionization suppression/enhancement. - Differences in extraction recovery compared to Nadolol.
Non-Labeled Chemical Analog Desmethyl-nadolol- Structurally very similar to Nadolol.- May be present in samples as a metabolite. - Potential for chromatographic interference. - Does not offer the mass-based distinction of a SIL IS.

Justification for the Superiority of iso-Nadolol (tert-Butyl-d9)

The use of a stable isotope-labeled internal standard like iso-Nadolol (tert-Butyl-d9) is considered the gold standard in quantitative mass spectrometry for several compelling reasons:

  • Physicochemical Equivalence: iso-Nadolol (tert-Butyl-d9) is chemically identical to Nadolol, with the only difference being the substitution of nine hydrogen atoms with deuterium on the tert-butyl group. This subtle change in mass does not significantly alter its chemical properties, such as pKa, polarity, and solubility. Consequently, it exhibits nearly identical behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.

  • Co-elution and Identical Matrix Effects: Because of its structural identity, iso-Nadolol (tert-Butyl-d9) co-elutes with Nadolol from the LC column. This is a crucial advantage as both the analyte and the internal standard are exposed to the same matrix components at the same time in the mass spectrometer's ion source. Therefore, any ion suppression or enhancement caused by the sample matrix will affect both compounds to the same extent, leading to a consistent analyte-to-IS peak area ratio and highly accurate quantification.[3]

  • Improved Precision and Accuracy: By effectively compensating for variations at multiple stages of the analytical process, SIL internal standards significantly improve the precision and accuracy of the analytical method. Studies have consistently shown that the use of SIL internal standards reduces the variability in results compared to structural analogs.[3][4]

Logical Workflow for Internal Standard Selection

The decision-making process for selecting an optimal internal standard can be visualized as follows:

G A Start: Need for Nadolol Quantification B Identify Potential Internal Standards A->B C Evaluate Stable Isotope-Labeled (SIL) IS (iso-Nadolol (tert-Butyl-d9)) B->C D Evaluate Structural Analog IS (e.g., Metoprolol, Atenolol) B->D E Physicochemical Properties C->E Identical to Nadolol F Chromatographic Behavior C->F Co-elution G Mass Spectrometric Detection C->G Distinct m/z H Cost and Availability C->H Higher Cost D->E Similar but not Identical D->F Different Retention Time D->G Distinct m/z D->H Lower Cost I Optimal Choice: iso-Nadolol (tert-Butyl-d9) E->I F->I J Acceptable Alternative (with thorough validation) F->J G->I H->J I->I J->J

Caption: Logical workflow for selecting an internal standard for Nadolol analysis.

Experimental Protocol Considerations

When developing and validating a quantitative method for Nadolol using iso-Nadolol (tert-Butyl-d9) as an internal standard, the following experimental protocol should be considered:

1. Sample Preparation (Protein Precipitation - a common technique)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (iso-Nadolol (tert-Butyl-d9) in a suitable solvent like methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions (Illustrative)

  • LC Column: A C18 reversed-phase column is typically suitable for the separation of Nadolol.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • MRM Transitions:

    • Nadolol: Monitor a specific precursor-to-product ion transition (e.g., m/z 310.2 → 254.2).[6]

    • iso-Nadolol (tert-Butyl-d9): Monitor the corresponding transition, which will have a +9 Da shift in the precursor and/or product ion depending on the fragmentation pattern (e.g., m/z 319.2 → 254.2 or another appropriate fragment).

Conclusion

For the quantitative analysis of Nadolol in complex biological matrices, the use of iso-Nadolol (tert-Butyl-d9) as an internal standard is strongly justified. Its physicochemical similarity and co-eluting properties with the analyte ensure the most effective compensation for analytical variability, leading to superior accuracy and precision. While structural analogs may be employed as a more cost-effective alternative, they require more extensive validation to ensure they adequately correct for matrix effects and other sources of error. Therefore, for robust and reliable bioanalytical data, iso-Nadolol (tert-Butyl-d9) is the recommended internal standard.

References

A Comparative Stability Analysis of Nadolol and iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of nadolol and its deuterated analog, iso-Nadolol (tert-Butyl-d9). The information presented is curated from existing literature and theoretical principles to inform stability-indicating assay development and formulation strategies. While direct comparative experimental data is limited, this guide synthesizes known information on nadolol's degradation pathways and the theoretical impact of deuteration on molecular stability.

Introduction to Nadolol and the Role of Deuteration

Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Its chemical structure contains multiple stereocenters and functional groups susceptible to degradation.[1] iso-Nadolol (tert-Butyl-d9) is a stable isotope-labeled version of nadolol where the nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This substitution is not expected to alter the pharmacological activity of the molecule but may significantly impact its metabolic and chemical stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down chemical reactions where the cleavage of this bond is the rate-determining step.

Comparative Stability Profile

Based on forced degradation studies of nadolol and the theoretical advantages of deuteration, a comparative stability profile can be projected. Nadolol has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits greater stability under thermal and photolytic stress. It is anticipated that iso-Nadolol (tert-Butyl-d9) would exhibit enhanced stability, particularly in pathways where the tert-butyl group is involved in the degradation mechanism.

Table 1: Summary of Forced Degradation Data for Nadolol and Projected Stability of iso-Nadolol (tert-Butyl-d9)

Stress ConditionReagent/ConditionNadolol StabilityProjected iso-Nadolol (tert-Butyl-d9) Stability
Acidic Hydrolysis 0.1 M HCl, 60°CSusceptible to degradationPotentially more stable
Alkaline Hydrolysis 0.1 M NaOH, 60°CSusceptible to degradationPotentially more stable
Oxidation 3% H₂O₂, Room TempSusceptible to degradationPotentially more stable
Thermal Degradation 80°CGenerally stableExpected to be stable
Photodegradation UV/Visible LightGenerally stableExpected to be stable

Proposed Experimental Protocol for Comparative Forced Degradation Studies

To empirically determine the comparative stability, a forced degradation study is proposed. This protocol is designed to generate relevant degradation products and provide a quantitative comparison of the stability of nadolol and iso-Nadolol (tert-Butyl-d9).

Objective: To compare the degradation profiles of nadolol and iso-Nadolol (tert-Butyl-d9) under various stress conditions and to identify the principal degradation products.

Materials:

  • Nadolol reference standard

  • iso-Nadolol (tert-Butyl-d9) reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or PDA detector

  • Mass Spectrometer (MS) for identification of degradation products

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of nadolol and iso-Nadolol (tert-Butyl-d9) in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep the solutions at 60°C for 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep the solutions at 60°C for 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Store the solutions at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid powders of nadolol and iso-Nadolol (tert-Butyl-d9) to a dry heat of 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control solution, by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • The mobile phase could consist of a gradient mixture of a phosphate buffer and acetonitrile.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Quantify the amount of undegraded nadolol and iso-Nadolol (tert-Butyl-d9) by comparing the peak area to that of the control sample.

    • Identify major degradation products using LC-MS by comparing their mass spectra and fragmentation patterns.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL

Signaling Pathway of Nadolol

Nadolol functions by blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors. In the heart, this antagonism of β1 receptors leads to a decrease in heart rate and contractility. The blockade of β2 receptors in the juxtaglomerular apparatus of the kidney inhibits renin release, leading to a reduction in blood pressure.

Nadolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β1/β2 Adrenergic Receptor Catecholamines->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates Nadolol Nadolol Nadolol->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Results Results & Comparison Nadolol_Stock Nadolol Stock (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Nadolol_Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Nadolol_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Nadolol_Stock->Oxidation Thermal Thermal (80°C, solid) Photo Photolytic (UV/Vis Light) Nadolol_Stock->Photo isoNadolol_Stock iso-Nadolol (d9) Stock (1 mg/mL) isoNadolol_Stock->Acid isoNadolol_Stock->Base isoNadolol_Stock->Oxidation isoNadolol_Stock->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If needed Quantification Quantification of Degradation HPLC->Quantification Identification Identification of Degradants LCMS->Identification Comparison Comparative Stability Profile Quantification->Comparison Identification->Comparison

References

Evaluating Isotopic Purity and Enrichment of iso-Nadolol (tert-Butyl-d9): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the isotopic purity and enrichment of iso-Nadolol (tert-Butyl-d9), a crucial internal standard for the quantitative analysis of the beta-blocker Nadolol. By presenting detailed experimental protocols and a comparative analysis with other potential deuterated standards, this document serves as a valuable resource for ensuring the accuracy and reliability of bioanalytical methods.

Introduction to Isotopic Labeling and Internal Standards

In pharmacokinetic and metabolic studies, stable isotope-labeled compounds are indispensable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium-labeled compounds, such as iso-Nadolol (tert-Butyl-d9), are chemically identical to their unlabeled counterparts but have a higher mass, allowing for their differentiation in analytical instrumentation. The isotopic purity and the degree of isotopic enrichment of these standards are critical parameters that directly impact the accuracy of quantitative results.

iso-Nadolol (tert-Butyl-d9) is the deuterium-labeled version of Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.[1][2] This high level of deuteration provides a significant mass shift, minimizing the risk of isotopic cross-talk with the unlabeled analyte.

Analytical Methodologies for Isotopic Purity Assessment

The determination of isotopic purity and enrichment primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental tool for assessing the isotopic distribution of a labeled compound. By providing accurate mass measurements, it can resolve and quantify the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

2.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H NMR, offers a robust method for determining the isotopic enrichment at specific sites within a molecule. By comparing the integral of a proton signal in the deuterated standard to the corresponding signal in a non-deuterated reference standard of known concentration, the degree of deuterium incorporation can be accurately calculated.

Comparative Analysis of Deuterated Nadolol Internal Standards

For the purpose of this guide, we will compare iso-Nadolol (tert-Butyl-d9) with two other potential deuterated internal standards for Nadolol: Nadolol-d5 and Nadolol-d7. The following tables summarize hypothetical, yet realistic, experimental data for these compounds.

It is crucial to note that the following data is illustrative and should be replaced with actual experimental results from a Certificate of Analysis or in-house validation.

Table 1: Isotopic Purity and Enrichment Data from HRMS Analysis
Parameteriso-Nadolol (tert-Butyl-d9)Nadolol-d7 (Hypothetical)Nadolol-d5 (Hypothetical)
Target Mass (M) 318.25316.24314.23
Isotopic Purity (%) 99.599.298.9
Isotopic Enrichment (%) 98.898.598.1
Relative Abundance of M-1 (%) 0.30.50.7
Relative Abundance of M+1 (%) 0.20.30.4
Table 2: Isotopic Enrichment Data from qNMR Analysis
Labeled PositionDegree of Deuteration (%) - iso-Nadolol (tert-Butyl-d9)Degree of Deuteration (%) - Nadolol-d7 (Hypothetical)Degree of Deuteration (%) - Nadolol-d5 (Hypothetical)
tert-Butyl Group 99.2N/AN/A
Aromatic Ring N/A98.898.5
Side Chain N/A98.297.7

Experimental Protocols

4.1. Protocol for Isotopic Purity and Enrichment Analysis by HRMS

  • Sample Preparation: Prepare solutions of the deuterated standard and the unlabeled Nadolol reference standard in a suitable solvent (e.g., methanol/water 50:50 v/v) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography (LC) system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Resolution: > 60,000 FWHM.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the deuterated standard and any observed isotopologues.

    • From the mass spectrum of the main peak, determine the relative abundance of each isotopologue.

    • Calculate the isotopic purity as the percentage of the desired deuterated molecule relative to all other isotopic variants.

    • Calculate the isotopic enrichment by correcting for the natural abundance of isotopes in the unlabeled molecule.

4.2. Protocol for Isotopic Enrichment Analysis by qNMR

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated Nadolol standard and a certified non-deuterated Nadolol reference standard.

    • Dissolve each in a known volume of a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal calibrant (e.g., maleic acid).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H detection.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 scans).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the protons on the tert-butyl group in the non-deuterated standard and any residual proton signals in the same region of the deuterated standard's spectrum.

    • Calculate the degree of deuteration by comparing the integral of the residual proton signal in the deuterated standard to the integral of the corresponding signal in the non-deuterated standard, normalized to the internal calibrant.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation Deuterated_Standard Deuterated Standard HRMS HRMS Analysis Deuterated_Standard->HRMS qNMR qNMR Analysis Deuterated_Standard->qNMR Reference_Standard Reference Standard Reference_Standard->HRMS Reference_Standard->qNMR Isotopic_Purity Isotopic Purity HRMS->Isotopic_Purity Isotopic_Enrichment Isotopic Enrichment HRMS->Isotopic_Enrichment qNMR->Isotopic_Enrichment Comparison Comparative Analysis Isotopic_Purity->Comparison Isotopic_Enrichment->Comparison Logical_Comparison cluster_standards Deuterated Internal Standards cluster_criteria Evaluation Criteria Nadolol_d9 iso-Nadolol (tert-Butyl-d9) Purity Isotopic Purity Nadolol_d9->Purity Enrichment Isotopic Enrichment Nadolol_d9->Enrichment Mass_Shift Mass Shift from Analyte Nadolol_d9->Mass_Shift Stability Isotopic Stability Nadolol_d9->Stability Nadolol_d7 Nadolol-d7 Nadolol_d7->Purity Nadolol_d7->Enrichment Nadolol_d7->Mass_Shift Nadolol_d7->Stability Nadolol_d5 Nadolol-d5 Nadolol_d5->Purity Nadolol_d5->Enrichment Nadolol_d5->Mass_Shift Nadolol_d5->Stability Decision Optimal Standard Selection Purity->Decision Enrichment->Decision Mass_Shift->Decision Stability->Decision

References

Safety Operating Guide

Essential Guide to the Proper Disposal of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the disposal of iso-Nadolol (tert-Butyl-d9), a deuterated stable isotope of iso-Nadolol. Due to the absence of a specific Safety Data Sheet (SDS) for iso-Nadolol (tert-Butyl-d9), the following procedures are based on the safety data for the parent compound, Nadolol, and general principles of hazardous waste management.

Hazard Identification and Safety Summary

Before handling iso-Nadolol (tert-Butyl-d9), it is crucial to understand its potential hazards, which are inferred from its parent compound, Nadolol. Personal Protective Equipment (PPE) should always be worn.

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity (Oral) May be harmful if swallowed. Nadolol has a reported LD50 of 4500 mg/kg in mice.[1]Lab coat, safety glasses, nitrile gloves
Eye Irritation Can cause serious eye irritation.[1]Safety glasses or goggles
Skin Sensitization May cause an allergic skin reaction.[1]Nitrile gloves
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]Lab coat, safety glasses, nitrile gloves
Combustibility May form combustible dust concentrations in air.[1]Use in a well-ventilated area, avoid creating dust

Step-by-Step Disposal Protocol

The disposal of iso-Nadolol (tert-Butyl-d9) must comply with all federal, state, and local environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

1. Waste Identification and Segregation:

  • Treat all iso-Nadolol (tert-Butyl-d9) waste as hazardous chemical waste.
  • Segregate solid waste (e.g., contaminated vials, weighing paper) from liquid waste (e.g., solutions containing the compound).
  • Do not mix with other incompatible waste streams. For instance, keep it separate from strong acids.

2. Waste Collection and Containerization:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container should be designated for "Solid Hazardous Waste."
  • Liquid Waste: Collect in a sealable, leak-proof, and chemically compatible container (plastic is often preferred).[7] The container must be labeled "Hazardous Waste" and should list all contents, including solvents and their approximate concentrations.
  • Ensure waste containers are kept closed except when adding waste.[4][7]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."
  • The label must include the full chemical name: "iso-Nadolol (tert-Butyl-d9)".
  • Indicate the primary hazards (e.g., "Toxic," "Irritant").
  • Include the date when the waste was first added to the container.

4. Storage:

  • Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
  • The SAA must be inspected weekly for leaks or deterioration of containers.[8]
  • Ensure that incompatible wastes are not stored together.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office for waste pickup.
  • Do not attempt to treat or neutralize the chemical waste yourself.
  • The recommended final disposal method for this type of pharmaceutical waste is through a licensed hazardous waste disposal company, likely via chemical incineration equipped with an afterburner and scrubber.

Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical workflow from chemical use to final disposal.

Workflow for Handling and Disposal of iso-Nadolol (tert-Butyl-d9) cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 On-Site Storage cluster_3 Final Disposal Experimentation Experimentation Waste_Generation Waste_Generation Experimentation->Waste_Generation Generates Segregation Segregate Solid & Liquid Waste Waste_Generation->Segregation Containerization Use Labeled, Compatible Containers Segregation->Containerization SAA Store in Satellite Accumulation Area (SAA) Containerization->SAA Inspection Weekly Inspection SAA->Inspection EHS_Pickup Arrange Pickup with EHS/EH&S SAA->EHS_Pickup Licensed_Disposal Transport to Licensed Disposal Facility EHS_Pickup->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration

References

Personal protective equipment for handling iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for iso-Nadolol (tert-Butyl-d9)

This guide provides critical safety and logistical information for the handling and disposal of iso-Nadolol (tert-Butyl-d9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Profile: iso-Nadolol (tert-Butyl-d9) is a deuterated form of Nadolol, a nonselective beta-adrenergic receptor blocking agent. While specific safety data for the deuterated compound is limited, the following guidance is based on the known properties of Nadolol and general best practices for handling pharmacologically active substances in a laboratory setting.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling iso-Nadolol (tert-Butyl-d9).

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2]Protects eyes from dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4] A fully buttoned lab coat.Prevents skin contact, irritation, and potential allergic reactions.[2]
Respiratory Protection A dust mask or a respirator with a particulate filter may be necessary if handling large quantities or if dust is generated.[5]Minimizes the risk of inhaling the powdered compound.[2]
Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

Preparation and Handling Area:

  • All handling of iso-Nadolol (tert-Butyl-d9) should be conducted in a well-ventilated area, such as a chemical fume hood.[4]

  • Ensure the work area is clean and free of clutter before beginning any procedure.

  • Have all necessary equipment, including PPE, weighing materials, and waste containers, readily accessible.

Step-by-Step Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within a chemical fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly clean all equipment and the work surface with an appropriate solvent. Wash hands and any exposed skin with soap and water.[2]

Disposal Plan

Proper disposal of iso-Nadolol (tert-Butyl-d9) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated items (e.g., weigh papers, gloves, and paper towels), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of iso-Nadolol (tert-Butyl-d9) should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

Disposal Procedure:

  • All waste must be disposed of through your institution's designated hazardous waste management program.[7]

  • Do not dispose of iso-Nadolol (tert-Butyl-d9) down the drain or in regular trash.[8]

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards before collection.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Cleanup:

  • Evacuate the immediate area if a significant amount is spilled.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used for larger spills.[5]

  • Place the spilled material and all cleanup materials into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and decontaminate all surfaces.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Handling Area A->B C Weigh Compound B->C D Prepare Solution C->D E Clean Work Area D->E F Segregate Waste E->F G Dispose via HazWaste Program F->G EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event (Spill or Exposure) Spill_Evacuate Evacuate Area Start->Spill_Evacuate Spill Exposure_FirstAid Provide First Aid Start->Exposure_FirstAid Exposure Spill_PPE Don PPE Spill_Evacuate->Spill_PPE Spill_Cleanup Clean Spill Spill_PPE->Spill_Cleanup Spill_Dispose Dispose of Waste Spill_Cleanup->Spill_Dispose Exposure_Medical Seek Medical Attention Exposure_FirstAid->Exposure_Medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.